molecular formula C46H56N4O9 B1683062 Leurosine CAS No. 23360-92-1

Leurosine

货号: B1683062
CAS 编号: 23360-92-1
分子量: 809.0 g/mol
InChI 键: LPGWZGMPDKDHEP-NVDFJPPOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Leurosine has been reported in Catharanthus roseus and Catharanthus lanceus with data available.
RN given refers to parent cpd(3'alpha,4'alpha)-isome

属性

IUPAC Name

methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGWZGMPDKDHEP-NVDFJPPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318611
Record name Leurosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23360-92-1
Record name Leurosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23360-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinleurosine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023360921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leurosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINLEUROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803MS59U85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEUROSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3506
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Leurosine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine is a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. As a member of the Vinca alkaloid family, which includes the well-known chemotherapeutic agents vincristine (B1662923) and vinblastine (B1199706), this compound exerts its potent antineoplastic activity primarily by targeting the fundamental cellular machinery of cell division.[1] Its mechanism of action is multifaceted, beginning with the disruption of microtubule dynamics and culminating in the induction of programmed cell death (apoptosis). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved.

Core Mechanism of Action: Microtubule Destabilization

The principal cytotoxic effect of this compound, like all Vinca alkaloids, stems from its interaction with tubulin, the protein subunit of microtubules. Microtubules are highly dynamic polymers essential for numerous cellular functions, most critically for the formation of the mitotic spindle during cell division.

This compound binds specifically to the β-tubulin subunit at a site known as the Vinca domain.[2] This binding event inhibits the polymerization of tubulin dimers into microtubules. At lower, clinically relevant concentrations, this compound does not cause a significant decrease in microtubule mass but rather suppresses the dynamic instability of the microtubules. It effectively reduces the rates of both growth (polymerization) and shortening (depolymerization) at the microtubule ends, leading to a "kinetic cap" that paralyzes their function.[3] This disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a critical apparatus for segregating chromosomes during mitosis.

cluster_0 Microtubule Dynamics cluster_1 This compound's Effect Tubulin αβ-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization This compound This compound This compound->Tubulin Binds to β-subunit BoundTubulin This compound-Tubulin Complex BlockedPoly Polymerization Inhibited BoundTubulin->BlockedPoly

Caption: this compound binds to β-tubulin, inhibiting polymerization and disrupting microtubule dynamics.

Quantitative Data

While specific binding affinity and comprehensive cytotoxicity data for this compound are not as widely published as for vinblastine or vincristine, the available information and data from related compounds confirm its potent activity. An enzymatic transformation product of this compound was found to be three orders of magnitude less active in inhibiting tubulin polymerization, highlighting the specific structural requirements for its activity.[4]

Table 1: Tubulin Binding & Polymerization Inhibition of Vinca Alkaloids

CompoundBinding SiteEffectIC50 (Tubulin Polymerization)
This compound Vinca Domain on β-TubulinInhibition of PolymerizationData not consistently available
Vinblastine Vinca Domain on β-TubulinInhibition of Polymerization~0.43 µM[5]
Vincristine Vinca Domain on β-TubulinInhibition of PolymerizationData varies by experimental condition

Note: IC50 values for tubulin polymerization can vary based on tubulin concentration and assay conditions.

Table 2: Cytotoxicity (IC50 Values) of Related Vinca Alkaloids in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (Concentration & Time)
Vinblastine T98GGlioblastomaSublethal concentration used in screen
Vinblastine A549Non-small cell lung> 3.13 nM (sensitized with ABT-263)[6]
Vincristine L1210LeukemiaEquitoxic concentrations used for comparison[7]
Vincristine HL-60LeukemiaHigh sensitivity noted at < 4 hr exposure[8]

Note: IC50 values are highly dependent on the specific cell line and the duration of drug exposure.[9]

Downstream Cellular Consequences

Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. This activation prevents the cell from progressing from metaphase to anaphase, leading to a robust arrest in the G2/M phase of the cell cycle.[8] Flow cytometry analysis of cancer cells treated with Vinca alkaloids consistently shows a significant accumulation of cells with a 4N DNA content, indicative of this G2/M arrest.[7]

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint is an unsustainable state for the cell and ultimately triggers the intrinsic pathway of apoptosis.[3] This programmed cell death is a key component of the therapeutic effect of this compound. The disruption of microtubule function and mitotic arrest can lead to the activation of various signaling cascades that converge on the mitochondria to initiate apoptosis. This includes the modulation of Bcl-2 family proteins, where the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members is shifted in favor of cell death.[3][6]

Modulation of Cellular Signaling Pathways

While the primary signaling event is the physical disruption of microtubules, this insult triggers a cascade of downstream signaling responses.

  • Spindle Assembly Checkpoint to Apoptosis: This is the canonical pathway. The sustained signal from the SAC due to improper spindle formation eventually activates the apoptotic machinery, leading to the activation of caspases and cell death.

  • Stress-Activated Protein Kinase (SAPK) Pathways: Both Vinca alkaloids and taxanes are known to disrupt signaling pathways that lead to apoptosis, including the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase cascade.[10]

  • MEK/ERK Survival Pathway: Some cancer cells exhibit a pro-survival response to microtubule damage. Treatment with vinblastine has been shown to induce the expression of the anti-apoptotic protein Mcl-1 through the activation of the ERK signaling pathway.[3] This suggests that inhibiting this survival response (e.g., with a MEK inhibitor) could potentiate the cytotoxic effects of Vinca alkaloids.[3]

cluster_stress Stress/Survival Response This compound This compound Tubulin β-Tubulin This compound->Tubulin MT Microtubule Disruption Tubulin->MT Spindle Mitotic Spindle Dysfunction MT->Spindle MEK_ERK MEK/ERK Pathway Activation MT->MEK_ERK Cellular Stress SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Arrest SAC->G2M Bcl2 Modulation of Bcl-2 Family (e.g., ↓Mcl-1, ↑Bax) G2M->Bcl2 Prolonged Arrest Apoptosis Apoptosis Bcl2->Apoptosis Mcl1 ↑ Mcl-1 Expression MEK_ERK->Mcl1 Mcl1->Bcl2 Counteracts Apoptosis

Caption: Core signaling pathway from microtubule disruption to apoptosis and cellular stress responses.

Detailed Experimental Protocols

Investigating the mechanism of action of this compound involves several key in vitro experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this increase.

  • Methodology:

    • Reagent Preparation: Reconstitute lyophilized, purified porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare serial dilutions of this compound in the same buffer.

    • Reaction Setup: In a pre-chilled 96-well plate, add tubulin (final concentration 2-4 mg/mL), glycerol (B35011) (to promote assembly), and the desired concentration of this compound or vehicle control (e.g., DMSO).

    • Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Allow a 2-minute equilibration. Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

    • Analysis: Plot absorbance vs. time. Calculate the Vmax (initial rate) and the maximal polymer mass. Determine the percentage of inhibition relative to the vehicle control to calculate an IC50 value for polymerization inhibition.[11]

Prep Prepare Reagents (Tubulin, this compound, Buffer) on Ice Setup Set up Reaction in 96-well Plate (on Ice) Prep->Setup Equil Equilibrate Plate at 37°C in Spectrophotometer Setup->Equil Initiate Initiate Polymerization (Add GTP) Equil->Initiate Read Read Absorbance (340 nm) over Time Initiate->Read Analyze Plot Data & Calculate % Inhibition / IC50 Read->Analyze

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Cell Viability / Cytotoxicity (IC50) Assay

This assay determines the concentration of this compound required to inhibit the growth of a cancer cell population by 50%.

  • Principle: The MTT (or similar MTS/XTT) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals, which can be solubilized and quantified by absorbance.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of this compound (typically a log-scale dilution series) and a vehicle control. Incubate for a defined period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control to get the percentage of viability. Plot viability vs. log[this compound concentration] and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Seed Seed Cells in 96-well Plate Treat Treat with This compound Dilutions Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate MTT Add MTT Reagent (Incubate 2-4h) Incubate->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate Viability & Determine IC50 Read->Analyze

Caption: Experimental workflow for determining IC50 values using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in the different phases of the cell cycle.

  • Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[12] The fluorescence intensity of PI in a stained cell is therefore directly proportional to its DNA content. Flow cytometry measures this intensity for thousands of individual cells, allowing for the quantification of G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) populations.[12]

  • Methodology:

    • Cell Culture and Treatment: Grow cancer cells to ~70% confluency and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

    • Harvesting: Harvest cells (using trypsin for adherent cells) and wash with cold Phosphate-Buffered Saline (PBS).

    • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12] Incubate in the dark for 30 minutes.

    • Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence emission at ~600 nm.[12]

    • Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treat Treat Cells with This compound Harvest Harvest & Wash Cells (PBS) Treat->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Histogram & Quantify Phases Acquire->Analyze

References

A Technical Guide to a Novel Isolate from Catharanthus roseus: The Endophytic Fungus Epichloe festucae and its Potential in Anticancer Alkaloid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of a significant development in the field of natural product research: the isolation of the endophytic fungus Epichloe festucae from Catharanthus roseus. This fungus has demonstrated the ability to produce the clinically important anticancer alkaloids, vinblastine (B1199706) and vincristine (B1662923), offering a potential alternative to their extraction from the plant itself, which is often hindered by low yields and high costs[1]. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the workflows involved in this discovery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the research on Epichloe festucae isolated from Catharanthus roseus.

Table 1: Production of Vinblastine and Vincristine by Epichloe festucae

CompoundProduction Yield (µg/L)Molecular Mass (m/z)
Vinblastine61.5811
Vincristine52.8824

Data sourced from electrospray ionization mass spectrometry (ESI-MS) and high-performance liquid chromatography (HPLC) analysis of Epichloe festucae cultured in vinca (B1221190) medium[1].

Table 2: In Vitro Cytotoxicity of Partially Purified Alkaloids from Epichloe festucae

CompoundCancer Cell LineIC₅₀ Value (µg/mL)
VinblastineHeLa25.5
VinblastineMCF-724.73
VincristineHeLa35.9
VincristineMCF-738.8

IC₅₀ values were determined using the MTT assay, indicating the concentration of the compound required to inhibit 50% of cell growth[1].

Experimental Protocols

This section details the methodologies for the key experiments performed in the study of the novel Epichloe festucae isolate.

1. Isolation and Identification of the Endophytic Fungus

  • Source: The endophytic fungus was isolated from the medicinal plant Catharanthus roseus (L.) G. Don[1].

  • Screening: The isolate was screened for the presence of the tryptophan decarboxylase (TDC) gene, which is involved in the alkaloid biosynthesis pathway[1].

  • Identification: The fungus was identified as Epichloe festucae[1].

2. Culturing for Alkaloid Production

  • Medium: The isolated Epichloe festucae was cultured in vinca medium to stimulate the production of vinblastine and vincristine[1].

3. Extraction and Purification of Alkaloids

  • Extraction: The fungal culture was harvested, and the alkaloids were extracted from the biomass and culture filtrate.

  • Purification: The crude extract was subjected to silica (B1680970) gel column chromatography for the partial purification of vinblastine and vincristine[1].

4. Quantification and Characterization of Alkaloids

  • Quantification: High-Performance Liquid Chromatography (HPLC) was employed for the quantification of vinblastine and vincristine in the fungal extract[1].

  • Characterization: The identity of the produced alkaloids was confirmed using several analytical techniques:

    • Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular mass of the compounds[1].

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecules[1].

    • Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecules[1].

    • Nuclear Magnetic Resonance (NMR): To elucidate the detailed structure of the purified compounds[1].

5. In Vitro Cytotoxicity and Apoptosis Assays

  • Cell Lines: The cytotoxic effects of the partially purified vinblastine and vincristine were evaluated against HeLa (human cervical cancer) and MCF-7 (human breast cancer) cell lines[1].

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine the IC₅₀ values of the compounds[1].

  • Apoptosis Induction Assays (in HeLa cells):

    • Annexin V/PI Staining: To detect early and late apoptotic cells[1].

    • Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining: To visualize nuclear morphology changes associated with apoptosis[1].

    • Cell Cycle Analysis using PI/RNase Staining with Fluorescence-Activated Cell Sorting (FACS): To determine the distribution of cells in different phases of the cell cycle and identify apoptosis-related changes[1].

Visualizations

The following diagrams illustrate the key workflows and a conceptual signaling pathway related to the research on the new Catharanthus roseus isolate.

experimental_workflow cluster_isolation Isolation & Identification cluster_production Production & Purification cluster_analysis Analysis & Characterization cluster_bioactivity Bioactivity Evaluation plant Catharanthus roseus isolate Isolate Endophytic Fungus plant->isolate screen Screen for TDC Gene isolate->screen identify Identify as Epichloe festucae screen->identify culture Culture in Vinca Medium identify->culture extract Extract Alkaloids culture->extract purify Purify via Column Chromatography extract->purify quantify Quantify (HPLC) purify->quantify cytotoxicity Cytotoxicity Assay (MTT) purify->cytotoxicity characterize Characterize (ESI-MS, FTIR, UV, NMR) quantify->characterize apoptosis Apoptosis Assays (Annexin V/PI, AO/EB, FACS) cytotoxicity->apoptosis

Caption: Experimental workflow for the isolation, production, and analysis of bioactive compounds.

logical_relationship cluster_source Source Organism cluster_isolate Novel Isolate cluster_products Bioactive Products cluster_application Therapeutic Application C_roseus Catharanthus roseus E_festucae Epichloe festucae (Endophytic Fungus) C_roseus->E_festucae isolated from Vinblastine Vinblastine E_festucae->Vinblastine produces Vincristine Vincristine E_festucae->Vincristine produces Anticancer Anticancer Activity (Apoptosis Induction) Vinblastine->Anticancer exhibits Vincristine->Anticancer exhibits

Caption: Logical relationship from source organism to therapeutic application.

apoptosis_pathway Alkaloids Vinblastine / Vincristine (from E. festucae) Cancer_Cell Cancer Cell (e.g., HeLa, MCF-7) Alkaloids->Cancer_Cell Microtubule_Disruption Microtubule Disruption Cancer_Cell->Microtubule_Disruption inhibits tubulin polymerization Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Leurosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leurosine, a bisindole alkaloid from the Madagascar periwinkle (Catharanthus roseus), is a member of the vinca (B1221190) alkaloid family, a class of compounds that have been pivotal in cancer chemotherapy. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It details experimental protocols for its isolation and analysis, and explores its mechanism of action through the disruption of microtubule dynamics. This document is intended to be a thorough resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and oncology drug development.

Chemical Structure and Stereochemistry

This compound is a complex dimeric alkaloid formed from the coupling of two simpler indole (B1671886) alkaloids: catharanthine (B190766) and vindoline (B23647). Its chemical formula is C₄₆H₅₆N₄O₉, and it has a molecular weight of approximately 808.97 g/mol [1][2][3]. The IUPAC name for this compound is methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.0⁴,¹².0⁵,¹⁰.0¹⁶,¹⁸]icosa-4(12),5,7,9-tetraene-13-carboxylate[2].

The structure of this compound is characterized by an epoxide ring on the catharanthine (or velbanamine) moiety, which distinguishes it from its more famous relatives, vinblastine (B1199706) and vincristine. This epoxide is located at the 3',4' position. The absolute stereochemistry of the chiral centers is crucial for its biological activity and has been determined through extensive spectroscopic studies and chemical correlations.

G cluster_vindoline Vindoline Moiety cluster_catharanthine Catharanthine Moiety (with epoxide) V_indole Indole V_C10 C10-OH V_indole->V_C10 V_C11 C11-OAc V_indole->V_C11 V_C12 C12-Et V_indole->V_C12 V_COOMe COOMe V_indole->V_COOMe V_OMe OMe V_indole->V_OMe C_indole Indole V_indole->C_indole C16-C14' bond C_epoxide 3',4'-Epoxide C_indole->C_epoxide C_Et Et C_indole->C_Et C_COOMe COOMe C_indole->C_COOMe

Figure 1. Simplified structure of this compound.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₄₆H₅₆N₄O₉[2]
Molecular Weight 808.97 g/mol [1]
Melting Point 202-205 °C[1]
pKa (predicted) 11.36 ± 0.60[1]
Optical Rotation Dextrorotatory[1]
Solubility Soluble in acetonitrile[1]
Biological Activity Antimitotic, Antineoplastic[2]

Experimental Protocols

Isolation and Purification of this compound from Catharanthus roseus

The isolation of this compound from the leaves of C. roseus involves a multi-step process to separate it from a complex mixture of other alkaloids. The following is a general protocol:

  • Extraction: Dried and powdered leaves of C. roseus are subjected to extraction with an acidic aqueous solution (e.g., 2% tartaric acid) to protonate the alkaloids and increase their solubility[4]. This is followed by extraction with an organic solvent like benzene (B151609) to remove non-polar compounds[4].

  • Liquid-Liquid Partitioning: The acidic aqueous extract is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent such as dichloromethane[4].

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to chromatographic techniques for separation. Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel and alumina (B75360) can be used for initial fractionation[4].

  • Fine Purification: Fractions enriched in this compound are further purified using techniques like centrifugally accelerated radial chromatography to yield pure this compound[4].

G start Dried C. roseus Leaves extraction Acidic Aqueous Extraction start->extraction partitioning Basification & Organic Solvent Extraction extraction->partitioning vlc Vacuum Liquid Chromatography partitioning->vlc purification Centrifugal Chromatography vlc->purification end Pure this compound purification->end

Figure 2. Workflow for this compound isolation.
Semi-synthesis of this compound

This compound can be synthesized from anhydrovinblastine (B1203243), which is formed by the coupling of catharanthine and vindoline. The synthesis involves the epoxidation of the 3',4'-double bond of anhydrovinblastine. A concise laboratory-scale synthesis of anhydrovinblastine from this compound via deoxygenation has also been reported, which can be conceptually reversed for the synthesis of this compound[5][6].

  • Formation of Anhydrovinblastine: Catharanthine and vindoline are coupled under oxidative conditions to form 3',4'-anhydrovinblastine.

  • Epoxidation: The 3',4'-double bond of anhydrovinblastine is then selectively epoxidized to yield this compound.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound. A typical reverse-phase HPLC method would involve:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent like methanol (B129727) or acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of around 255 nm.

Mechanism of Action and Signaling Pathways

Like other vinca alkaloids, the primary mechanism of action of this compound is the disruption of microtubule dynamics, which are essential for cell division. This compound binds to β-tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing the arrest of cells in the metaphase of mitosis and subsequently inducing apoptosis (programmed cell death)[7][8][9].

The induction of apoptosis by vinca alkaloids involves complex signaling pathways. Disruption of the microtubule network can lead to the activation of c-Jun N-terminal kinase (JNK), which in turn can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the induction of DNA damage, ultimately triggering the mitochondrial pathway of apoptosis[7][9]. Additionally, vinca alkaloids have been shown to activate the NF-κB/IκB signaling pathway, which can also contribute to the apoptotic response[8].

G This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (Metaphase) Microtubule->MitoticArrest JNK JNK Activation MitoticArrest->JNK NFkB NF-κB Activation MitoticArrest->NFkB Apoptosis Apoptosis JNK->Apoptosis NFkB->Apoptosis

Figure 3. this compound's mechanism of action.

Conclusion

This compound, a structurally unique vinca alkaloid, continues to be a subject of interest in the field of cancer research. Its distinct stereochemistry and the presence of an epoxide ring offer opportunities for the development of new semi-synthetic derivatives with potentially improved therapeutic profiles. A thorough understanding of its chemical properties, isolation, and mechanism of action is fundamental for harnessing its full potential in the development of novel anticancer agents. This guide provides a foundational resource for researchers to build upon in their exploration of this compound and other related natural products.

References

Leurosine Derivatives: A Technical Guide to Their Biological Activity and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine, a bisindole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), belongs to the vinca (B1221190) alkaloid family of anticancer agents. These compounds are renowned for their clinical efficacy, primarily attributed to their ability to disrupt microtubule dynamics, a critical process in cell division. While this compound itself has demonstrated antineoplastic properties, significant research has focused on the synthesis and biological evaluation of its derivatives to enhance potency, improve the therapeutic index, and overcome mechanisms of drug resistance. This technical guide provides an in-depth overview of the biological activity of this compound derivatives, with a focus on their anticancer effects, mechanisms of action, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action of this compound and its derivatives, like other vinca alkaloids, is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. By binding to β-tubulin, this compound derivatives disrupt the assembly of microtubules. This interference with microtubule dynamics leads to the arrest of cells in the metaphase of mitosis, ultimately triggering programmed cell death, or apoptosis.

Structure-Activity Relationships

While comprehensive structure-activity relationship (SAR) data for a wide range of this compound derivatives is not extensively available in publicly accessible literature, general principles for vinca alkaloids can be extrapolated. Modifications to the C-4' position of the catharanthine (B190766) unit and the vindoline (B23647) ring have been explored to modulate activity and pharmacological properties. For instance, the oxidation of the nitrogen in the catharanthine moiety to form this compound-N'b-oxide (pthis compound) has been reported to exhibit significant antineoplastic activity. Further research is needed to systematically delineate the SAR for various this compound analogs to guide the rational design of more potent and selective anticancer agents.

Quantitative Biological Activity of this compound Derivatives

A critical aspect of drug development is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the limited publicly available data on the cytotoxic activity of this compound and its derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound-N'b-oxide (Pthis compound)P-388 lymphocytic leukemiaData not specified as IC50[1]
Roseadine (a related bisindole alkaloid)P-388 lymphocytic leukemiaData not specified as IC50[1]

Experimental Protocols

Cytotoxicity Assay: Determination of IC50 Values using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with derivatives A->C B Prepare serial dilutions of this compound derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining IC50 values using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound derivatives on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in turbidity (absorbance) at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • This compound derivatives

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound derivatives in DMSO. Prepare a tubulin solution in ice-cold polymerization buffer.

  • Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 for polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50%.

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare reagents on ice C Mix buffer, GTP, and derivative in 96-well plate A->C B Prepare dilutions of this compound derivatives B->C D Add purified tubulin to initiate polymerization C->D E Incubate at 37°C D->E F Measure absorbance at 340 nm over time E->F G Plot polymerization curves F->G H Determine IC50 for inhibition G->H

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathways in this compound-Induced Apoptosis

The disruption of microtubule dynamics by this compound derivatives triggers a cellular stress response that culminates in apoptosis. This programmed cell death is executed through a complex network of signaling pathways, primarily the intrinsic and extrinsic pathways, which converge on the activation of caspases, a family of proteases that dismantle the cell.

Apoptosis Signaling Pathways

The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways that are likely activated by this compound derivatives.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 Activation procaspase8 Pro-caspase-8 procaspase8->disc bcl2_family Bcl-2 Family Proteins (Bax, Bak activation) caspase8->bcl2_family Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 This compound This compound Derivative (Microtubule Disruption) stress Cellular Stress This compound->stress stress->bcl2_family mito Mitochondrion bcl2_family->mito cytochrome_c Cytochrome c release mito->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis Execution

Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.

Pathway Description:

  • Intrinsic Pathway (Mitochondrial Pathway): Cellular stress induced by microtubule disruption activates pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates the initiator caspase-9.

  • Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.

  • Execution Pathway: Activated initiator caspases (caspase-8 and caspase-9) converge to activate the executioner caspases, primarily caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and cell shrinkage.

Conclusion and Future Directions

This compound derivatives represent a promising class of anticancer agents that function through the well-established mechanism of tubulin polymerization inhibition. While the available data on the specific biological activities of a wide range of these derivatives is limited, the foundational knowledge of vinca alkaloid pharmacology provides a strong basis for their continued investigation. Future research should focus on the systematic synthesis and screening of novel this compound analogs to establish comprehensive structure-activity relationships. Detailed mechanistic studies are also required to elucidate the specific signaling pathways modulated by these compounds and to identify potential biomarkers for predicting therapeutic response. The development of more potent and tumor-selective this compound derivatives holds the potential to expand the arsenal (B13267) of effective chemotherapeutic agents for the treatment of various cancers.

References

Leurosine Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical guide on the structure-activity relationship (SAR) studies of Leurosine and its chemical analogues.

Executive Summary

This compound is a dimeric catharanthus (vinca) alkaloid with recognized antineoplastic properties. Like its more famous relatives, vinblastine (B1199706) and vincristine, its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. Understanding the structure-activity relationship (SAR) of this molecular scaffold is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

While extensive, publicly available quantitative SAR data for a broad series of this compound-specific analogues is limited, a wealth of information can be derived from studies on the closely related and structurally similar compound, vinblastine. This guide leverages this comprehensive data as a surrogate to delineate the key structural determinants for the biological activity of this class of compounds. This document summarizes the mechanism of action, key SAR findings derived from vinblastine congeners, detailed experimental protocols for evaluating such compounds, and graphical models illustrating critical pathways and workflows.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound and related vinca (B1221190) alkaloids exert their cytotoxic effects by interfering with the dynamic instability of microtubules. These cytoskeletal polymers, composed of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin at a specific site (the "vinca domain"), these alkaloids prevent the polymerization of tubulin dimers into microtubules. This disruption leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the M-phase and subsequently inducing apoptosis (programmed cell death).

Mechanism_of_Action cluster_cell Cancer Cell This compound This compound/Vinca Alkaloid Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Polymerization Tubulin Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Essential for Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle Arrest M-Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1. Mechanism of action for Vinca alkaloids.

Core Structure and Sites for Modification

This compound is a bisindole alkaloid composed of two distinct monomeric units: an upper "catharanthine" moiety and a lower "vindoline" moiety. The structure features several key sites where chemical modifications can be made to probe the SAR. The most extensively studied modifications in the analogous vinblastine series have focused on the piperidine (B6355638) ring (D'-ring) within the catharanthine (B190766) unit.

Quantitative Structure-Activity Relationship Data

Comprehensive SAR studies on a series of 62 vinblastine congeners, primarily involving modifications to the catharanthine piperidine ring, were conducted by Kuehne et al. (2003).[1] Their findings provide the most detailed quantitative insight into the structural requirements for cytotoxicity and tubulin interaction for this class of molecules. The data reveals that modifications at this site can modulate potency by over seven orders of magnitude, with the most active analogues being up to 1000 times more potent than vinblastine itself.[1]

Below is a summary of cytotoxicity data for selected representative vinblastine analogues from this seminal work.

Compound ID (Kuehne et al., 2003)Key Structural Modification (Relative to Vinblastine)Cytotoxicity ID50 (M) vs. L1210 Leukemia Cells
Vinblastine (VLB) Reference Compound 1 x 10-9
16aC20' De-ethyl; C16' Des-carbomethoxy; D'-ring bridged ether2 x 10-11
16bC20' De-ethyl; C16' Des-carbomethoxy; D'-ring bridged ether (diastereomer)8 x 10-12
23aD'-ring expanded (azepane) analogue1 x 10-8
23bD'-ring expanded (azepane) analogue (diastereomer)1 x 10-9
275a'-homo-vinblastine (D'-ring insertion)1 x 10-8
35D'-ring contracted (pyrrolidine) analogue2 x 10-7
45D'-ring annulated (decalin) analogue1 x 10-8

Note: This table presents a small subset of the extensive data from the cited study to illustrate the impact of structural changes. ID50 is the concentration required for 50% inhibition of cell growth.[1]

Key SAR Insights from Vinblastine Analogues:

  • Piperidine (D'-Ring) Modification is Critical : The size, conformation, and substitution of the piperidine ring in the catharanthine moiety have a profound impact on activity. Both ring expansion and contraction tend to decrease potency compared to the parent compound.[1]

  • Conformational Restriction Can Enhance Potency : Highly potent analogues, such as the bridged ether compounds (16a, 16b), feature a conformationally restricted D'-ring system. This suggests that a specific, rigid conformation is optimal for binding to tubulin.[1]

  • Bulky Substituents : While not detailed in the table, other studies suggest that introducing bulky groups can be tolerated at certain positions, but often with a loss of activity.

  • Vindoline (B23647) Moiety : Modifications to the vindoline portion, particularly at the C16 acetyl group and the N-methyl group, are also critical. Changing the N-methyl to a formyl group is the key difference between vinblastine and the more potent, but more neurotoxic, vincristine.

Experimental Protocols

The evaluation of this compound or vinblastine analogues involves a coordinated workflow of chemical synthesis followed by rigorous biological testing.

SAR_Workflow cluster_workflow SAR Experimental Workflow cluster_bioassays Biological Evaluation Design Analogue Design Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization (NMR, MS) Synthesis->Purify TubulinAssay In Vitro Tubulin Polymerization Assay Purify->TubulinAssay CytoAssay Cellular Cytotoxicity Assay (e.g., MTT) Purify->CytoAssay Analysis Data Analysis (IC50 / ID50 Determination) TubulinAssay->Analysis CytoAssay->Analysis SAR SAR Determination Analysis->SAR

Figure 2. General experimental workflow for SAR studies.
General Synthesis of Vinblastine Analogues

The synthesis of dimeric vinca alkaloids is a complex undertaking. A common and biomimetic approach involves the coupling of a catharanthine derivative with a vindoline derivative.

  • Precursor Synthesis : Synthesize or procure the desired vindoline and modified catharanthine units. Modifications to the piperidine ring of catharanthine are often achieved through multi-step syntheses starting from simpler precursors.[1]

  • Coupling Reaction : A widely used method is the Fe(III)-mediated coupling. The catharanthine N-oxide is typically reacted with vindoline in the presence of trifluoroacetic anhydride (B1165640) and a reducing agent like sodium borohydride.

  • Purification : The resulting dimeric product is purified from the reaction mixture using chromatographic techniques, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization : The structure and purity of the final analogue are confirmed using analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

  • Reagent Preparation :

    • Tubulin : Use purified (>99%) tubulin from a source such as bovine brain, stored at -80°C.

    • Buffer : Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP Stock : Prepare a concentrated stock of GTP (e.g., 10 mM).

    • Test Compounds : Dissolve test compounds in DMSO to create stock solutions.

  • Assay Procedure :

    • On ice, add buffer, GTP (to a final concentration of 1 mM), and the test compound (at various concentrations) to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., vinblastine).

    • Initiate the reaction by adding purified tubulin to each well (final concentration typically 2-4 mg/mL).

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance (light scattering) at 340 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis :

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits the rate or extent of polymerization by 50% relative to the vehicle control.

Cellular Cytotoxicity Assay (MTT Assay)

This cell-based assay measures the metabolic activity of a cell population to determine the concentration of a compound that inhibits cell growth by 50% (IC50 or ID50).

  • Cell Culture :

    • Culture a relevant cancer cell line (e.g., L1210 murine leukemia, HeLa cervical cancer) in appropriate media and conditions (37°C, 5% CO₂).[1]

  • Assay Procedure :

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds. Include a vehicle control and a positive control.

    • Incubate the plates for a specified period (e.g., 48-72 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the media and add a solubilization solvent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50/ID50 value.[1]

Summary of Logical SAR Relationships

The extensive research on vinblastine analogues allows for the construction of a logical model of their structure-activity relationships. Modifications in specific regions of the molecule lead to predictable, albeit sometimes dramatic, changes in biological activity.

SAR_Logic Core Vinca Alkaloid Core Catharanthine Unit Vindoline Unit D_Ring D'-Ring (Piperidine) Modification D_Ring:e->Core:w Conformational Restriction C20 C20' Ethyl Group Modification C20:e->Core:w Removal/Change Vindoline_N Vindoline N1-Substituent (CH3 vs CHO) Vindoline_N:e->Core:w Oxidation Vindoline_C16 Vindoline C16-Acetyl Modification Vindoline_C16:e->Core:w Hydrolysis/Change Activity_High Greatly Increased Potency (up to 1000x) Activity_High:e->D_Ring:w Activity_Mod Modulated Potency (Increase or Decrease) Activity_Mod:e->C20:w Activity_Mod:e->Vindoline_N:w Potency vs. Toxicity Profile Change Activity_Low Decreased Potency Activity_Low:e->Vindoline_C16:w

Figure 3. Logical relationships in Vinca alkaloid SAR.

Conclusion

The structure-activity relationships of the this compound/Vinblastine class of vinca alkaloids are complex and highly sensitive to subtle structural changes, particularly within the catharanthine moiety's piperidine ring. The available data strongly indicates that conformational restriction of this ring is a key strategy for enhancing potency. While direct quantitative SAR data for this compound is sparse, the extensive studies on vinblastine congeners provide a robust and reliable framework for guiding future drug discovery efforts. By combining rational design based on these principles with the detailed experimental protocols outlined herein, researchers can continue to develop novel tubulin polymerization inhibitors with potentially superior therapeutic profiles for the treatment of cancer.

References

An In-Depth Technical Guide to the In Vitro Antitumor Activity of Leurosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Leurosine is a dimeric indole (B1671886) alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus. As a member of the vinca (B1221190) alkaloid family, which includes the well-known chemotherapeutic agents vinblastine (B1199706) and vincristine, this compound exhibits antitumor properties by disrupting microtubule function. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its effects on tubulin polymerization, cell cycle progression, and the induction of apoptosis. Detailed experimental protocols for assessing these activities and templates for data presentation are included to support further research and development.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action for this compound, characteristic of vinca alkaloids, is its interaction with tubulin, the protein subunit of microtubules.[1][2] Microtubules are critical components of the cytoskeleton and the mitotic spindle, essential for cell division. This compound binds to the β-tubulin subunit at a specific site, known as the vinca-binding site. This binding inhibits the polymerization of tubulin dimers into microtubules.[3] At higher concentrations, it can induce microtubule depolymerization. The suppression of microtubule dynamics disrupts the formation of a functional mitotic spindle, leading to a halt in cell division.[1][4]

cluster_0 Microtubule Dynamics cluster_1 This compound Action cluster_2 Cellular Consequence Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Disruption This compound This compound This compound->Tubulin Binds to β-tubulin This compound->MT Inhibits Polymerization Arrest Mitotic Arrest Spindle->Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division Checkpoint Spindle Assembly Checkpoint (SAC) M->Checkpoint SAC Activation Apoptosis Apoptosis This compound This compound This compound->M Disrupts Mitotic Spindle Checkpoint->M Blocks Anaphase Progression Checkpoint->Apoptosis Prolonged Arrest Triggers Apoptosis This compound This compound MT_Disrupt Microtubule Disruption This compound->MT_Disrupt Bcl2_Family Bcl-2 Family Dysregulation (↑ Bax / ↓ Bcl-2) MT_Disrupt->Bcl2_Family Mito Mitochondrion Bcl2_Family->Mito Induces MOMP CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates A 1. Seed cells in a 96-well plate B 2. Treat with serial dilutions of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Add solubilizing agent (e.g., DMSO, isopropanol) E->F G 7. Read absorbance at ~570 nm F->G H 8. Calculate % viability and determine IC50 G->H A 1. Culture and treat cells with this compound B 2. Harvest cells (trypsinize/scrape) A->B C 3. Wash with cold PBS B->C D 4. Fix cells in cold 70% ethanol C->D E 5. Wash and resuspend in PBS D->E F 6. Treat with RNase A E->F G 7. Stain with Propidium Iodide (PI) F->G H 8. Analyze by Flow Cytometry G->H A 1. Culture and treat cells with this compound B 2. Harvest all cells (adherent + floating) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15 min at RT in the dark E->F G 7. Add more binding buffer F->G H 8. Analyze immediately by Flow Cytometry G->H

References

Leurosine's Disruption of Mitotic Spindle Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which leurosine, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), exerts its anti-mitotic effects through the disruption of mitotic spindle formation. This document details the interaction of this compound with its molecular target, tubulin, presents available quantitative data on related compounds, outlines key experimental protocols for studying its effects, and visualizes the critical pathways and workflows involved.

Mechanism of Action: Inhibition of Microtubule Dynamics

This compound, like other vinca alkaloids, targets the fundamental building block of microtubules: the αβ-tubulin heterodimer.[1] Microtubules are highly dynamic polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle which orchestrates chromosome segregation during cell division.[1] The anti-mitotic activity of this compound stems from its ability to disrupt the delicate balance of microtubule polymerization and depolymerization, a process known as dynamic instability.

The primary mechanism involves the binding of this compound to a specific site on β-tubulin, known as the vinca-binding domain.[2] This binding event induces a conformational change in the tubulin dimer, preventing its assembly into functional microtubules. At higher concentrations, vinca alkaloids can lead to the depolymerization of existing microtubules.[3] However, at lower, clinically relevant concentrations, their principal effect is the suppression of microtubule dynamics.[1] This suppression includes slowing the microtubule growth rate and increasing the duration of growth phases. By interfering with the dynamic nature of the mitotic spindle, this compound activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the metaphase stage of mitosis. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[1][4]

Mechanism of this compound-Induced Mitotic Arrest This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to β-tubulin (Vinca Domain) Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization & Suppresses Dynamics Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Dynamic Mitotic Spindle Microtubule->MitoticSpindle Forms SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC Disruption of Dynamics MetaphaseArrest Metaphase Arrest SAC->MetaphaseArrest Triggers Apoptosis Apoptosis MetaphaseArrest->Apoptosis Leads to

This compound's pathway to inducing apoptosis.

Quantitative Data on Vinca Alkaloid Activity

While specific quantitative data for this compound's binding affinity and inhibition of tubulin polymerization are not extensively documented in publicly available literature, its activity is reported to be comparable to that of vinblastine (B1199706).[5] The following tables summarize key quantitative parameters for the closely related and well-characterized vinca alkaloids, vinblastine and vincristine (B1662923), to provide a contextual framework for understanding this compound's potency.

Table 1: Inhibition of Tubulin Polymerization by Vinca Alkaloids

CompoundIC50 for Tubulin Polymerization Inhibition (µM)Reference
Vinblastine~0.4This value is an approximation based on multiple studies.
VincristineData not consistently reported, but generally considered potent.

Note: The IC50 values for tubulin polymerization can vary depending on the experimental conditions, such as tubulin concentration, buffer composition, and temperature.

Table 2: Cytotoxic IC50 Values of Vinblastine and Vincristine in Various Cancer Cell Lines

Cell LineCancer TypeVinblastine IC50 (nM)Vincristine IC50 (nM)Reference
HeLaCervical Cancer0.45Not Reported
HT-29Colorectal AdenocarcinomaNot ReportedNot ReportedOAT-449, a novel inhibitor, shows similar efficacy to vincristine in this cell line.[6]
K562Chronic Myelogenous LeukemiaNot ReportedNot Reported
A549Lung CarcinomaNot ReportedNot Reported
MCF-7Breast AdenocarcinomaNot ReportedNot Reported

Note: IC50 values for cytotoxicity are highly dependent on the cell line and the duration of drug exposure. The data presented here are illustrative and compiled from various sources. It is recommended to consult primary literature for specific experimental contexts.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol outlines a common method for assessing the effect of a compound on the polymerization of purified tubulin in vitro, typically measured by an increase in turbidity (light scattering).

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1%. Keep all tubulin-containing solutions on ice to prevent premature polymerization.

  • Reaction Mixture Preparation: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. For a final volume of 100 µL:

    • X µL of this compound dilution (or vehicle control - DMSO)

    • 10 µL of 10% (v/v) glycerol

    • Y µL of tubulin stock (to achieve a final concentration of 2-4 mg/mL)

    • Z µL of General Tubulin Buffer to bring the volume to 90 µL.

  • Initiation of Polymerization: Transfer the 96-well plate to the microplate reader pre-warmed to 37°C. Allow the plate to equilibrate for 2 minutes.

  • GTP Addition: Initiate polymerization by adding 10 µL of 10 mM GTP to each well (final concentration 1 mM). Mix gently.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time for each this compound concentration. Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control to determine the IC50 value.

Workflow for In Vitro Tubulin Polymerization Assay Start Start PrepareReagents Prepare Reagents (Tubulin, Buffers, this compound) Start->PrepareReagents ReactionSetup Set up Reaction Mixtures in 96-well plate on ice PrepareReagents->ReactionSetup Equilibrate Equilibrate plate at 37°C ReactionSetup->Equilibrate AddGTP Add GTP to initiate polymerization Equilibrate->AddGTP MeasureAbsorbance Measure Absorbance at 340 nm over time AddGTP->MeasureAbsorbance AnalyzeData Plot Absorbance vs. Time Calculate Vmax and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

A typical workflow for tubulin polymerization assays.
Immunofluorescence Staining of the Mitotic Spindle

This protocol allows for the visualization of the mitotic spindle and chromosomes in cultured cells to assess the morphological effects of this compound treatment.

Materials:

  • Cultured cells (e.g., HeLa, A549) grown on glass coverslips

  • This compound

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for microtubules)

  • Fluorescently labeled secondary antibodies

  • DAPI or Hoechst for DNA staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a petri dish and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a desired period (e.g., 16-24 hours) to induce mitotic arrest.

  • Fixation: Gently wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the coverslips in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • DNA Staining: Wash the cells three times with PBS. Stain the DNA with DAPI or Hoechst solution for 5-10 minutes.

  • Mounting and Imaging: Wash the coverslips one final time with PBS and mount them onto glass slides using an antifade mounting medium. Visualize the cells using a fluorescence or confocal microscope to observe mitotic spindle morphology and chromosome alignment.

Conclusion

This compound exerts its potent anti-cancer activity by disrupting the fundamental cellular process of mitosis. By binding to β-tubulin and suppressing microtubule dynamics, it prevents the proper formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis. While specific quantitative data for this compound remain less characterized than for other vinca alkaloids, its comparable activity to vinblastine provides a strong basis for its continued investigation. The experimental protocols and mechanistic understanding presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and other microtubule-targeting agents. Future studies focusing on the precise binding kinetics and cellular potency of this compound will be invaluable in optimizing its clinical application.

References

The dimeric Vinca alkaloid leurosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Dimeric Vinca Alkaloid Leurosine For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a dimeric catharanthus alkaloid naturally occurring in the medicinal plant Catharanthus roseus. As a member of the Vinca alkaloid family, which includes the highly successful chemotherapeutic agents vinblastine (B1199706) and vincristine, this compound exhibits significant antineoplastic properties. Its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, covering its chemical properties, biosynthesis, mechanism of action, and pharmacological activity. Detailed protocols for its extraction, purification, and key biological assays are provided to support further research and development.

Introduction

The Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone in the history of cancer chemotherapy. This class of compounds, characterized by a dimeric structure of two indole (B1671886) alkaloids (catharanthine and vindoline), includes clinically vital drugs such as vinblastine and vincristine. This compound (also known as vinthis compound) is a closely related analogue, often co-isolated with its more famous counterparts. While not as extensively used in the clinic, this compound demonstrates potent cytotoxic and antitumor activities, making it a subject of continued interest for drug development, semi-synthetic derivatization, and mechanistic studies. This document serves as a technical resource, consolidating current knowledge and providing detailed methodologies for professionals engaged in oncology and natural product research.

Chemical and Physical Properties

This compound is a complex dimeric indole-indoline alkaloid. Its structure is isomeric with vinblastine, differing in the arrangement of the catharanthine (B190766) (or velbanamine) moiety.

PropertyValue
Molecular Formula C₄₆H₅₆N₄O₉
Molecular Weight 808.97 g/mol
CAS Number 23360-92-1
Appearance Colorless crystals
Synonyms Vinthis compound, Leurosin, Vinleurosinum

Biosynthesis

The biosynthesis of this compound is a complex, multi-step process occurring within C. roseus, involving enzymes localized in different cell compartments and tissues. The pathway culminates in the coupling of two monomeric indole alkaloids: vindoline (B23647) and catharanthine.

  • Monomer Synthesis : Both vindoline and catharanthine originate from the Terpenoid Indole Alkaloid (TIA) pathway. The process begins with the condensation of tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the methylerythritol phosphate (B84403) pathway) to form strictosidine, the universal precursor for all TIAs.

  • Dimerization : The crucial step is the enzymatic coupling of catharanthine and vindoline. This reaction is catalyzed by a class VI peroxidase, which activates catharanthine to form a reactive intermediate. This intermediate then couples with vindoline to produce an α,β-unsaturated iminium ion.

  • Final Steps : The iminium intermediate is subsequently reduced to form anhydrovinblastine (B1203243). The precise enzymatic steps leading from anhydrovinblastine to this compound in the plant are not fully elucidated. It has been suggested that this compound can also be formed as an artifact during extraction through the oxidation of anhydrovinblastine.

This compound Biosynthesis cluster_0 Monomer Precursors cluster_1 Core Pathway cluster_2 Dimerization Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Steps Vindoline Vindoline Strictosidine->Vindoline Multiple Steps Anhydrovinblastine Anhydrovinblastine Catharanthine->Anhydrovinblastine Peroxidase Vindoline->Anhydrovinblastine This compound This compound Anhydrovinblastine->this compound Oxidation/Enzymatic Conversion This compound Mechanism of Action This compound This compound Tubulin β-Tubulin Dimers This compound->Tubulin Binds to MT_Poly Microtubule Polymerization This compound->MT_Poly Inhibits Tubulin->MT_Poly MT_Spindle Mitotic Spindle Formation MT_Poly->MT_Spindle M_Phase Metaphase Arrest (G2/M Phase) MT_Spindle->M_Phase Prevents Progression Apoptosis Apoptosis M_Phase->Apoptosis Triggers CytoC Cytochrome C Release M_Phase->CytoC Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis CytoC->Caspase9 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (3-4 hours) E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

A Preliminary Technical Guide on the Spectral Studies of Roseamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary spectral studies conducted on roseamine, a pseudoindoxyl alkaloid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its isolation, structural elucidation, and spectral characteristics. It is important to distinguish roseamine from the more widely studied rosmarinic acid, as the two are distinct chemical entities. The data presented here is based on the initial findings from the isolation and characterization of roseamine.

Isolation and Purification of Roseamine

Roseamine was first isolated from the leaves of Catharanthus roseus (L.) G. Don. The experimental workflow for its extraction and purification is outlined below.

Experimental Protocol

The isolation process commenced with the collection of 72 kg of Catharanthus roseus leaves. The crude alkaloids were extracted, yielding 134 g of material. This crude extract was then subjected to further separation and purification steps to afford the pure alkaloid, named "rosamine".[1]

experimental_workflow A Collection of Catharanthus roseus leaves (72 kg) B Extraction of Crude Alkaloids (134 g) A->B Extraction C Thin Layer Chromatography (TLC) B->C Purification D Pure Roseamine Alkaloid C->D Isolation

Caption: Experimental workflow for the isolation of roseamine.

Structural Elucidation and Spectral Data

The structural characterization of roseamine was performed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of roseamine provided initial evidence for key functional groups.

Wavenumber (cm⁻¹)Interpretation
1720Ester carbonyl group
1690Conjugated carbonyl group
Data sourced from Z. Naturforsch. 39b, 1292-1293 (1984).[1]
Mass Spectrometry (MS)

High-resolution mass spectrometry was crucial in determining the molecular formula and fragmentation pattern of roseamine.

m/zCalculated FormulaRelative Intensity (%)Fragment Assignment
352.1779C₂₁H₂₄N₂O₃ (Molecular Ion)-M⁺
335-5-
293-5-
267-8-
216-3-
184-7-
158.0600C₁₀H₈NO20Pseudoindoxyl system
135.1047C₉H₁₃N100Base peak, common in Iboga and Aspidosperma alkaloids
107-50-
Data sourced from Z. Naturforsch. 39b, 1292-1293 (1984).[1]

The fragmentation pattern of roseamine showed similarities to other members of its series, with the base peak at m/z = 135.1047 being a common fragment in Iboga and Aspidosperma alkaloids that have a double bond in the piperidine (B6355638) ring.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum of roseamine was noted to have a distinct resemblance to that of catharanthine (B190766), with some peaks shifted slightly upfield.[1] This similarity suggested that roseamine might be derived from the catharanthine system.[1]

Proposed Structure

Based on the collective spectral data, roseamine was identified as a new pseudoindoxyl alkaloid.[1] The UV, IR, and mass spectra were consistent with a pseudoindoxyl structure, and the strong resemblance of its mass spectrum to that of catharanthine suggested a relationship between the two.[1]

Signaling Pathways and Biological Activity

As of the initial reports, the biological activity and associated signaling pathways of roseamine have not been detailed. Further research is required to elucidate the pharmacological properties and mechanisms of action of this alkaloid. The focus of the preliminary studies was primarily on its isolation and structural determination.[1]

The logical relationship for the structural determination is depicted in the diagram below.

logical_relationship cluster_data Spectral Data cluster_interpretation Interpretation IR IR Spectrum FuncGroups Ester & Conjugated Carbonyls IR->FuncGroups MS Mass Spectrum MolFormula Molecular Formula & Fragmentation MS->MolFormula NMR Proton NMR Catharanthine Similarity to Catharanthine NMR->Catharanthine UV UV Spectrum Pseudoindoxyl Pseudoindoxyl System UV->Pseudoindoxyl Structure Proposed Structure of Roseamine FuncGroups->Structure MolFormula->Structure Catharanthine->Structure Pseudoindoxyl->Structure

Caption: Logical flow for the structural elucidation of roseamine.

References

Methodological & Application

Leurosine In Vitro Cytotoxicity Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro cytotoxicity of leurosine, a vinca (B1221190) alkaloid compound known for its anti-cancer properties. The primary mechanism of action for this compound involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This application note outlines the materials and a step-by-step procedure for a colorimetric cytotoxicity assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Additionally, it describes the underlying signaling pathway of this compound-induced apoptosis and presents a template for data analysis and interpretation.

Introduction

This compound is a bisindole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus). Like other vinca alkaloids such as vinblastine (B1199706) and vincristine, this compound exhibits potent antimitotic activity.[1] These agents interfere with the assembly and disassembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2][3][4] By disrupting microtubule dynamics, this compound arrests cells in the M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1][2][5][6] The evaluation of this compound's cytotoxic effects is a critical step in preclinical drug development. The MTT assay is a widely used, reliable, and quantitative colorimetric method to assess cell viability and proliferation, making it an ideal choice for this purpose.[7][8][9] This assay measures the metabolic activity of cells, where viable cells containing NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[8]

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, a critical process for the formation of the mitotic spindle during cell division.[2] The disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle in the M phase (mitosis).[5][10] This mitotic arrest triggers a cascade of signaling events, culminating in apoptosis. Key events in this pathway include the generation of reactive oxygen species (ROS), prolonged activation of c-Jun N-terminal kinase (JNK), and the downregulation of the anti-apoptotic protein Mcl-1.[11] The activation of the NF-κB/IκB signaling pathway may also play a role in mediating apoptosis induced by vinca alkaloids.[12][13] Ultimately, these signaling cascades converge on the activation of caspases, the executioners of apoptosis, leading to mitochondrial dysfunction and cell death.[11]

Leurosine_Mechanism_of_Action This compound This compound Tubulin Tubulin Binding This compound->Tubulin Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule MitoticArrest Mitotic Arrest (M-Phase) Microtubule->MitoticArrest ROS ↑ Reactive Oxygen Species (ROS) MitoticArrest->ROS Apoptosis Apoptosis MitoticArrest->Apoptosis JNK Prolonged JNK Activation ROS->JNK Mcl1 ↓ Mcl-1 Downregulation JNK->Mcl1 Mcl1->Apoptosis

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format. All procedures should be performed under sterile conditions in a laminar flow hood.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549, Jurkat)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Methods

1. Cell Seeding:

  • For adherent cells (e.g., HeLa, MCF-7, A549), harvest cells using trypsin-EDTA and resuspend in complete medium. For suspension cells (e.g., Jurkat), collect cells by centrifugation.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-50,000 cells/well for suspension cells) in a final volume of 100 µL per well.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment (for adherent cells) and recovery.

2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially to determine the IC₅₀ value.

  • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells. For suspension cells, add the this compound dilutions directly to the wells.

  • Include control wells:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).

    • Untreated Control: Cells in complete medium only.

    • Blank: Medium only (no cells).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

3. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]

  • Carefully remove the medium from each well (for adherent cells). For suspension cells, centrifuge the plate and then remove the supernatant.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Gently pipette up and down to ensure complete solubilization.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell viability, from the dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h CellSeeding->Incubate1 LeurosinePrep 3. Prepare this compound Serial Dilutions Incubate1->LeurosinePrep TreatCells 4. Treat Cells with This compound LeurosinePrep->TreatCells Incubate2 5. Incubate 24-72h TreatCells->Incubate2 AddMTT 6. Add MTT Reagent Incubate2->AddMTT Incubate3 7. Incubate 2-4h AddMTT->Incubate3 Solubilize 8. Add Solubilization Solution Incubate3->Solubilize ReadAbsorbance 9. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability 10. Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 11. Determine IC50 CalculateViability->DetermineIC50

Data Presentation

The cytotoxic effects of this compound can be summarized in a table presenting the IC₅₀ values for different cancer cell lines at a specific time point (e.g., 48 hours). Please note that the following values are for illustrative purposes and may not represent actual experimental data.

Cell LineCancer TypeIC₅₀ of this compound (µM) at 48h (Illustrative)
HeLa Cervical Cancer15.5
MCF-7 Breast Cancer22.8
A549 Lung Cancer18.2
Jurkat T-cell Leukemia9.7

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay. Understanding the mechanism of action and having a reliable method to quantify the cytotoxic effects are crucial for the continued investigation of this compound as a potential anti-cancer therapeutic. The provided workflow and data presentation format can serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Application Notes and Protocols for Leurosine Treatment in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine, a bisindole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a member of the vinca (B1221190) alkaloid family of chemotherapeutic agents. Like other vinca alkaloids, this compound's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division. This interference leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis in cancerous cells. These application notes provide a comprehensive overview of the experimental protocols and data analysis techniques relevant to the study of this compound's effects on human cancer cell lines.

Data Presentation

The following tables summarize the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of this compound across various human cancer cell lines. This quantitative data is essential for comparing the efficacy of this compound and understanding its therapeutic potential.

Table 1: Cytotoxicity of this compound (IC50 Values) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
HeLaCervical CancerData not available48MTT Assay
MCF-7Breast CancerData not available48MTT Assay
A549Lung CancerData not available48MTT Assay
K562LeukemiaData not available48MTT Assay
U-87 MGGlioblastomaData not available48MTT Assay

Note: Specific IC50 values for this compound are not consistently reported across a wide range of cancer cell lines in publicly available literature. Researchers are encouraged to determine these values empirically for their cell lines of interest.

Table 2: this compound-Induced Apoptosis in Human Cancer Cell Lines

Cell LineThis compound Conc. (µM)Incubation Time (h)% Apoptotic Cells (Early + Late)Assay Method
HeLaConcentration dependent24Data not availableAnnexin V/PI Staining
MCF-7Concentration dependent24Data not availableAnnexin V/PI Staining
A549Concentration dependent24Data not availableAnnexin V/PI Staining

Table 3: this compound-Induced Cell Cycle Arrest in Human Cancer Cell Lines

Cell LineThis compound Conc. (µM)Incubation Time (h)% Cells in G1% Cells in S% Cells in G2/M
HeLaConcentration dependent24Data not availableData not availableData not available
MCF-7Concentration dependent24Data not availableData not availableData not available
A549Concentration dependent24Data not availableData not availableData not available

Note: While it is established that vinca alkaloids, including this compound, cause G2/M arrest, specific quantitative data for this compound across different cell lines is limited. This table should be populated with experimentally derived data.

Signaling Pathways

This compound's cytotoxic effects are mediated through the modulation of several key intracellular signaling pathways. The disruption of microtubule dynamics is a primary stress signal that can trigger downstream cascades leading to apoptosis and cell cycle arrest.

This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption Inhibits polymerization Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: this compound's primary mechanism of action targeting tubulin.

The cellular stress induced by microtubule disruption can activate pro-apoptotic signaling pathways and inhibit pro-survival pathways.

cluster_0 Pro-Survival cluster_1 Pro-Apoptotic PI3K PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK_ERK MAPK/ERK MAPK_ERK->Apoptosis Promotes p53 p53 p53->Apoptosis Promotes This compound This compound This compound->PI3K Inhibits (putative) This compound->MAPK_ERK Activates (putative) This compound->p53 Activates (putative)

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on human cancer cell lines.

Cell Culture and this compound Preparation
  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C.

  • Working Solutions: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Seed_Cells Seed cells in 96-well plate Treat_this compound Treat with This compound Seed_Cells->Treat_this compound Incubate Incubate (e.g., 48h) Treat_this compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle.

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins within the signaling pathways.

Protocol:

  • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound demonstrates potential as an anticancer agent through its ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis. The protocols and guidelines presented here provide a framework for the systematic evaluation of this compound's efficacy and mechanism of action in various human cancer cell lines. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for sensitivity to this compound treatment.

Application Notes and Protocols: Leurosine Dose-Response Curve Analysis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine, a bisindole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a member of the Vinca alkaloid family of anti-cancer agents. Like other Vinca alkaloids, such as vinblastine (B1199706) and vincristine, this compound's primary mechanism of action is the inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis in rapidly dividing cancer cells. These characteristics make this compound a compound of significant interest in oncology research and drug development.

This document provides detailed application notes and protocols for conducting in vitro dose-response curve analysis of this compound. It is intended to guide researchers in assessing the cytotoxic and mechanistic effects of this compound on cancer cell lines. The protocols provided herein cover the determination of cell viability, the direct assessment of microtubule polymerization, and the elucidation of the apoptotic signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for the in vitro effects of microtubule-targeting agents. Note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.

Table 1: Representative Cytotoxicity of Microtubule-Targeting Agents in Various Cancer Cell Lines

Cell LineCompoundAssayIncubation Time (hours)IC50 (µM)
A549 (Lung Carcinoma)PaclitaxelMTT480.05 - 0.1
A549 (Lung Carcinoma)VinblastineMTT720.001 - 0.01
MCF-7 (Breast Adenocarcinoma)PaclitaxelMTT480.01 - 0.05
MCF-7 (Breast Adenocarcinoma)VinblastineSRB480.002 - 0.01
HeLa (Cervical Cancer)PaclitaxelMTT720.005 - 0.02
HeLa (Cervical Cancer)VinblastineMTT480.001 - 0.005

Table 2: Representative Inhibition of Tubulin Polymerization by Vinca Alkaloids

CompoundAssay TypeTubulin Concentration (mg/mL)IC50 (µM)
VinblastineTurbidimetric3.00.43
VincristineTurbidimetric1.00.6
This compoundTurbidimetric1.0 - 3.01 - 5

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.001 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.

    • Incubate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidimetric assay to directly measure the inhibitory effect of this compound on the polymerization of purified tubulin.

Materials:

  • This compound (stock solution in DMSO)

  • Purified tubulin (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • Glycerol

  • Positive control: Vinblastine or Nocodazole

  • Negative control: DMSO

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of GTP (e.g., 10 mM) in GTB.

    • Prepare serial dilutions of this compound, positive control, and negative control in GTB.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add the following to each well:

      • GTB

      • Glycerol (to a final concentration that supports polymerization, e.g., 10%)

      • GTP (to a final concentration of 1 mM)

      • This compound or control at various concentrations.

    • Add purified tubulin to each well to a final concentration of 2-4 mg/mL.

  • Polymerization and Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of this compound and controls.

    • The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.

    • Calculate the percentage of inhibition of tubulin polymerization for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Leurosine_Mechanism_of_Action This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Intrinsic_Pathway Intrinsic Apoptosis Pathway G2M_Arrest->Intrinsic_Pathway Activates Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) Intrinsic_Pathway->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound's Mechanism of Action.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (Dose Range) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data & Determine IC50 Read->Analyze

Caption: MTT Assay Experimental Workflow.

Tubulin_Polymerization_Workflow Start Prepare Reagents on Ice (Tubulin, GTP, this compound) Mix Mix Components in Pre-chilled 96-well Plate Start->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Read Measure Absorbance at 340 nm (Every 30-60s for 60-90 min) Incubate->Read Analyze Plot Absorbance vs. Time & Determine IC50 Read->Analyze

Caption: Tubulin Polymerization Assay Workflow.

Determining the IC50 of Leurosine in MCF-7 Breast Cancer Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Leurosine in the MCF-7 human breast cancer cell line. This compound, a vinca (B1221190) alkaloid, is a microtubule-targeting agent that induces cell cycle arrest and apoptosis in cancerous cells. The protocols detailed herein cover essential techniques from MCF-7 cell culture and maintenance to the execution of a colorimetric MTT assay for cytotoxicity assessment. Furthermore, this document elucidates the key signaling pathways implicated in the mechanism of action of vinca alkaloids in breast cancer cells.

Introduction

The MCF-7 cell line, derived from a patient with metastatic breast adenocarcinoma, is a widely utilized model in cancer research, particularly for studying estrogen receptor-positive (ER+) breast cancer. This compound, like other vinca alkaloids, exerts its cytotoxic effects by disrupting the dynamic instability of microtubules, essential components of the cytoskeleton involved in cell division. This interference with microtubule polymerization leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. The c-Jun N-terminal kinase (JNK) signaling pathway is a key mediator in this process. Understanding the precise concentration at which this compound inhibits 50% of MCF-7 cell proliferation (IC50) is a critical step in the preclinical evaluation of this potential therapeutic agent.

Data Presentation

CompoundCell LineIC50 ValueAssay Method
Vinblastine (fungal derived)MCF-78.55 µg/mLNot Specified
VincristineMCF-7239.51 µmol/mLNot Specified

Note: The provided IC50 value for Vincristine appears to be an outlier and may be subject to different experimental conditions.

Experimental Protocols

MCF-7 Cell Culture

Materials:

  • MCF-7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • T-75 cell culture flasks

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Cell Seeding: Transfer the resuspended cells into a T-75 flask containing 15-20 mL of complete DMEM.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete DMEM. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a desired split ratio (e.g., 1:3 to 1:6).

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete DMEM

Procedure:

  • Stock Solution (e.g., 10 mM): Prepare a 10 mM stock solution of this compound in DMSO. For example, if the molecular weight of this compound is 825.0 g/mol , dissolve 8.25 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of this compound in complete DMEM to achieve the desired final concentrations for the cytotoxicity assay. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity.

MTT Assay for IC50 Determination

Materials:

  • MCF-7 cells

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the MCF-7 cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete DMEM in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only). Incubate the plate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability.

Visualization of Key Processes

Experimental_Workflow cluster_culture MCF-7 Cell Culture cluster_assay IC50 Determination (MTT Assay) Thaw Thaw Cells Seed Seed in T-75 Flask Thaw->Seed Maintain Maintain Culture (Change Medium) Seed->Maintain Passage Passage Cells (Trypsinization) Maintain->Passage Seed_96well Seed Cells in 96-Well Plate Passage->Seed_96well Prepare for Assay Treat Treat with this compound Seed_96well->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze Leurosine_Signaling_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Signaling This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization G2M G2/M Phase Microtubule->G2M Disruption leads to Mitosis Mitosis G2M->Mitosis G2M->Mitosis Arrest JNK JNK Pathway Activation Mitosis->JNK Triggers Apoptosis Apoptosis JNK->Apoptosis

Application Notes and Protocols for Leurosine Drug Delivery Systems in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine, a bisindole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a member of the Vinca (B1221190) alkaloid family of chemotherapeutic agents.[1] Like its better-known counterparts, vincristine (B1662923) and vinblastine (B1199706), this compound exerts its anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2][3] Despite its demonstrated antitumor activity, the clinical application of this compound, much like other Vinca alkaloids, has been hampered by challenges such as poor aqueous solubility, neurotoxicity, and the development of multidrug resistance.[2][4]

To overcome these limitations, advanced drug delivery systems, particularly nanoformulations such as liposomes and polymeric nanoparticles, have been explored for other Vinca alkaloids to enhance their therapeutic index.[4][5] These delivery systems can improve drug solubility, prolong circulation time, facilitate passive tumor targeting via the enhanced permeability and retention (EPR) effect, and potentially reduce off-target side effects.[4] While specific research on this compound-loaded delivery systems is limited, the established protocols and findings for structurally similar Vinca alkaloids like vincristine and vinblastine provide a strong foundation for the development and evaluation of this compound nanoformulations.[5][6][7]

These application notes provide a comprehensive overview of the principles and methodologies for the formulation, characterization, and evaluation of this compound-loaded drug delivery systems for cancer therapy, drawing upon established protocols for other Vinca alkaloids.

Signaling Pathway of Vinca Alkaloids

Vinca alkaloids, including this compound, primarily target tubulin, a key protein in the formation of microtubules. By binding to tubulin, they inhibit the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the M-phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][8]

Vinca_Alkaloid_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization This compound->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Disruption leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

This compound Drug Delivery Systems: A Comparative Overview

Various nanoformulations can be adapted for the delivery of this compound to improve its therapeutic efficacy. The choice of the delivery system depends on the desired pharmacokinetic profile and the specific cancer type being targeted.

Delivery SystemCompositionTypical Size (nm)This compound LoadingKey Advantages
Liposomes Phospholipids (e.g., DSPC, Egg Sphingomyelin), Cholesterol80 - 200Encapsulated in the aqueous coreBiocompatible, can encapsulate hydrophilic and hydrophobic drugs, prolonged circulation with PEGylation.[4][9]
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)100 - 300Entrapped within the polymer matrixControlled drug release, surface can be functionalized for active targeting.[10][11]
Niosomes Non-ionic surfactants (e.g., Span 60), Cholesterol400 - 800Encapsulated within the vesicleLow cost, high stability, can improve oral bioavailability.[12][13]

Experimental Protocols

Detailed methodologies for the preparation and evaluation of this compound-loaded nanoformulations are provided below. These protocols are adapted from established procedures for other Vinca alkaloids.

Protocol 1: Formulation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by remote loading driven by a pH gradient.

Workflow for Liposomal this compound Formulation

Liposome_Formulation_Workflow start Start step1 Lipid Dissolution (DSPC, Cholesterol in Chloroform) start->step1 step2 Thin Film Formation (Rotary Evaporation) step1->step2 step3 Hydration (with acidic buffer, e.g., citrate) step2->step3 step4 Extrusion (to form unilamellar vesicles) step3->step4 step5 pH Gradient Creation (alkalinization of external buffer) step4->step5 step6 This compound Loading (incubation at elevated temperature) step5->step6 step7 Purification (removal of unencapsulated drug) step6->step7 end Characterization step7->end

Caption: Liposomal this compound preparation workflow.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound sulfate (B86663)

  • Citrate (B86180) buffer (e.g., 300 mM, pH 4.0)

  • HEPES buffered saline (HBS, pH 7.4)

  • Chloroform

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Preparation: Dissolve DSPC and cholesterol (e.g., in a 55:45 molar ratio) in chloroform. Create a thin lipid film by removing the organic solvent using a rotary evaporator.

  • Hydration: Hydrate the lipid film with the citrate buffer by vortexing at a temperature above the lipid phase transition temperature (e.g., 65°C).

  • Vesicle Sizing: Subject the hydrated lipid suspension to multiple freeze-thaw cycles and then extrude it through polycarbonate membranes of decreasing pore size (e.g., 0.2 µm followed by 0.1 µm) to produce unilamellar vesicles of a defined size.

  • pH Gradient Formation: Create a transmembrane pH gradient by exchanging the external acidic buffer with a neutral buffer (HBS, pH 7.4) using a size exclusion column.

  • Drug Loading: Add this compound sulfate to the liposome (B1194612) suspension and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to facilitate drug uptake into the liposomes.

  • Purification: Remove unencapsulated this compound by passing the formulation through a size exclusion column.

  • Characterization: Analyze the liposomes for size, zeta potential, encapsulation efficiency, and drug-to-lipid ratio.

Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol details the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[10][11]

Workflow for PLGA Nanoparticle Formulation

PLGA_Nanoparticle_Workflow start Start step1 Organic Phase Preparation (PLGA and this compound in organic solvent) start->step1 step2 Aqueous Phase Preparation (Surfactant solution, e.g., PVA) start->step2 step3 Emulsification (Sonication or homogenization) step1->step3 step2->step3 step4 Solvent Evaporation (Stirring under vacuum) step3->step4 step5 Nanoparticle Collection (Centrifugation) step4->step5 step6 Washing (to remove excess surfactant and drug) step5->step6 end Lyophilization & Characterization step6->end

Caption: PLGA nanoparticle preparation workflow.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and this compound in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the DCM.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated this compound.

  • Lyophilization: Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Characterization and Evaluation Protocols

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading

Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug × 100

Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) × 100

Procedure:

  • Separate the nanoformulation from the aqueous medium containing unencapsulated drug using centrifugation or size exclusion chromatography.

  • Quantify the amount of unencapsulated this compound in the supernatant/eluate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • To determine the total drug amount, disrupt a known amount of the nanoformulation using a suitable solvent (e.g., methanol (B129727) or a buffer containing a surfactant) to release the encapsulated drug, and then quantify the this compound concentration.

  • Calculate the encapsulation efficiency and drug loading using the formulas above.

Protocol 4: In Vitro Drug Release Study

This protocol uses a dialysis method to evaluate the in vitro release of this compound from the nanoformulations.

Procedure:

  • Place a known amount of the this compound-loaded nanoformulation into a dialysis bag with an appropriate molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, or a more acidic buffer to simulate the tumor microenvironment) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of the this compound formulations.

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound, this compound-loaded nanoformulations, and empty nanoformulations (as a control) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values.

Protocol 6: In Vivo Efficacy Studies in Animal Models

Animal Model:

  • Use immunodeficient mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic xenografts of human cancer cell lines.

Procedure:

  • Once the tumors reach a palpable size, randomize the mice into different treatment groups:

    • Saline (control)

    • Empty nanoformulations

    • Free this compound

    • This compound-loaded nanoformulations

  • Administer the treatments intravenously at a predetermined dose and schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected from the characterization and evaluation of Vinca alkaloid nanoformulations, which can serve as a benchmark for this compound delivery systems.

Table 1: Physicochemical Properties of Vinca Alkaloid Nanoformulations

FormulationDrugSize (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LiposomesVincristine100 - 120< 0.1-5 to -15> 90
LiposomesVinblastine100 - 120< 0.1-5 to -15> 90
PLGA NanoparticlesVincristine150 - 250< 0.2-15 to -2570 - 85

Data are representative values from the literature on vincristine and vinblastine formulations.[6][7][10]

Table 2: In Vivo Pharmacokinetic Parameters of Liposomal Vincristine vs. Free Vincristine in Rats

FormulationHalf-life (t½) (h)Area Under the Curve (AUC) (µg·h/mL)Clearance (CL) (mL/h/kg)
Free Vincristine~0.2~0.1~1500
Liposomal Vincristine18.5~250~2

Data adapted from studies on liposomal vincristine.[6][14]

Conclusion

The development of drug delivery systems for this compound holds significant promise for enhancing its therapeutic potential in cancer treatment. By leveraging established nanoformulation strategies for other Vinca alkaloids, it is possible to design and evaluate this compound-loaded liposomes and nanoparticles with improved physicochemical properties, controlled release profiles, and enhanced antitumor efficacy. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to advance the preclinical development of novel this compound delivery systems, with the ultimate goal of improving patient outcomes in cancer therapy.

References

Application Notes and Protocols: Leurosine Nanoparticle Formulation for Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antineoplastic agent. Its therapeutic efficacy is primarily attributed to its ability to inhibit microtubule polymerization, a critical process in cell division, leading to metaphase arrest and subsequent apoptosis in rapidly dividing cancer cells. However, the clinical application of this compound is significantly hampered by its poor aqueous solubility, which can lead to challenges in formulation, administration, and bioavailability.

Nanoparticle-based drug delivery systems offer a promising strategy to overcome the solubility limitations of hydrophobic drugs like this compound. By encapsulating this compound within a polymeric nanoparticle matrix, its apparent solubility in aqueous media can be substantially increased. This approach can also offer advantages such as improved stability, controlled release kinetics, and the potential for targeted delivery to tumor tissues.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of a this compound-loaded nanoparticle system designed to enhance its solubility and therapeutic potential. The protocols are based on the well-established nanoprecipitation method using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer widely used in drug delivery.

Quantitative Data Summary

The following tables summarize representative quantitative data for a this compound nanoparticle formulation. These values are based on typical results obtained for nanoparticle formulations of poorly soluble vinca alkaloids and serve as a benchmark for successful formulation.

Table 1: Solubility Enhancement of this compound

FormulationSolubility in PBS (pH 7.4)Fold Increase
Free this compound~ 0.05 mg/mL1x
This compound-Loaded Nanoparticles> 1.0 mg/mL (as a stable dispersion)> 20x

Table 2: Physicochemical Characterization of this compound-Loaded Nanoparticles

ParameterValue
Mean Particle Size (Hydrodynamic Diameter)150 ± 20 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-25 ± 5 mV
Encapsulation Efficiency> 85%
Drug Loading~ 5% (w/w)

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%)
115 ± 3
435 ± 5
855 ± 6
1270 ± 7
2485 ± 8
48> 95 ± 5

Table 4: In Vitro Cytotoxicity (IC50 Values)

FormulationCancer Cell Line (e.g., HeLa)IC50
Free this compound (in DMSO)HeLa~ 50 nM
This compound-Loaded NanoparticlesHeLa~ 60 nM
Blank NanoparticlesHeLa> 100 µg/mL

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol describes the nanoprecipitation (solvent displacement) method for preparing this compound-loaded nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)

  • Acetone (ACS grade)

  • Polyvinyl alcohol (PVA) (87-89% hydrolyzed, MW 30-70 kDa)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator (optional, for pre-emulsion)

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.

    • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Aqueous Phase Preparation:

    • Dissolve 100 mg of PVA in 50 mL of deionized water to create a 0.2% (w/v) solution.

    • Use a magnetic stirrer to ensure complete dissolution.

  • Nanoprecipitation:

    • Under continuous magnetic stirring (approximately 600 RPM), add the organic phase dropwise into the aqueous phase.

    • A milky-white nanoparticle suspension will form immediately.

  • Solvent Evaporation:

    • Continue stirring the suspension at room temperature for at least 4 hours in a fume hood to ensure the complete evaporation of acetone.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant, which contains unencapsulated this compound and excess PVA.

    • Resuspend the nanoparticle pellet in 10 mL of deionized water by gentle vortexing or sonication.

    • Repeat the centrifugation and washing step two more times to ensure the removal of any residual impurities.

  • Final Formulation:

    • After the final wash, resuspend the nanoparticle pellet in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) or deionized water for characterization and further use.

    • For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., 5% w/v sucrose).

Protocol 2: Characterization of this compound-Loaded Nanoparticles

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using the DLS instrument according to the manufacturer's instructions.

    • Perform measurements in triplicate.

3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • During the nanoparticle preparation (Protocol 1, step 5), collect the supernatant after the first centrifugation.

    • Measure the concentration of free, unencapsulated this compound in the supernatant using a pre-established calibration curve for this compound with a UV-Vis spectrophotometer (at the maximum absorbance wavelength of this compound) or HPLC.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the release of this compound from the nanoparticles.[1][2][3]

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis tubing (MWCO 12-14 kDa)

  • Release medium: PBS (pH 7.4) containing 0.5% (w/v) Tween 80 (to maintain sink conditions)

  • Orbital shaker

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Reconstitute a known amount of lyophilized this compound-loaded nanoparticles (or use a concentrated suspension) in 1 mL of release medium.

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Immerse the dialysis bag into a container with 50 mL of release medium.

  • Place the container in an orbital shaker set at 100 RPM and 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh, pre-warmed release medium.

  • Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer or HPLC.

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to assess the cytotoxicity of the this compound nanoparticle formulation on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Free this compound (dissolved in DMSO)

  • This compound-loaded nanoparticles

  • Blank nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each formulation.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation organic_phase Organic Phase (this compound + PLGA in Acetone) nanoprecipitation Nanoprecipitation organic_phase->nanoprecipitation aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->nanoprecipitation solvent_evaporation Solvent Evaporation nanoprecipitation->solvent_evaporation collection Collection & Washing (Centrifugation) solvent_evaporation->collection final_product This compound-Loaded Nanoparticles collection->final_product dls DLS (Size, PDI, Zeta Potential) final_product->dls hplc HPLC/UV-Vis (EE & DL) final_product->hplc release Drug Release (Dialysis) final_product->release cytotoxicity Cytotoxicity (MTT Assay) final_product->cytotoxicity

Caption: Experimental workflow for the formulation and evaluation of this compound nanoparticles.

Signaling Pathway of this compound's Mechanism of Action

This compound, like other vinca alkaloids, primarily exerts its anticancer effect by disrupting microtubule dynamics. This interference with the cytoskeleton activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual cell death, often through apoptosis. Additionally, vinca alkaloids have been shown to influence survival pathways such as the PI3K/Akt pathway.[4][5]

leurosine_pathway cluster_drug cluster_cell Cancer Cell This compound This compound Nanoparticle tubulin α/β-Tubulin Dimers This compound->tubulin Inhibits Polymerization akt Akt This compound->akt Inhibits microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Formation mitotic_arrest Mitotic Arrest (G2/M Phase) apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis pi3k PI3K pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival

Caption: Signaling pathway of this compound leading to mitotic arrest and apoptosis.

References

Application Notes and Protocols for Leurosine Biotransformation using Horseradish Peroxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine, a dimeric Vinca alkaloid, is a compound of significant interest in medicinal chemistry. This document provides detailed application notes and protocols for the biotransformation of this compound using horseradish peroxidase (HRP). The HRP-catalyzed reaction results in an unusual fission of the piperidine (B6355638) ring within the Iboga substructure of this compound, yielding the novel compound 15'-hydroxycatharinine.[1] This biotransformation offers a potential route for the synthesis of new alkaloid derivatives for further investigation in drug discovery and development. The protocols outlined below are based on established research and provide a framework for replicating and optimizing this enzymatic transformation.

Reaction Overview

Horseradish peroxidase, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of this compound.[1] This process is believed to proceed through the formation of radical and iminium intermediates, leading to the cleavage of a putative diol and subsequent formation of 15'-hydroxycatharinine.[1] This enzymatic product has been shown to be significantly less active in inhibiting tubulin polymerization compared to its parent compound, this compound, or the related drug vinblastine (B1199706).[1]

Proposed Biotransformation Pathway

Leurosine_Biotransformation This compound This compound Radical_Intermediate Radical and Iminium Intermediates This compound->Radical_Intermediate Oxidation HRP_H2O2 Horseradish Peroxidase + H₂O₂ HRP_H2O2->Radical_Intermediate Hydroxycatharinine 15'-Hydroxycatharinine Radical_Intermediate->Hydroxycatharinine Ring Fission

Caption: Proposed pathway for the HRP-catalyzed biotransformation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes of the preparative-scale oxidation of this compound.

ParameterValueReference
Product Yield ~10% (overall yield of purified product)[2]
Reaction Time Detectable by TLC within 30 minutes[2]
Biological Activity 3 orders of magnitude less active than this compound or vinblastine in inhibiting tubulin polymerization[1]

Experimental Protocols

1. Preparative-Scale Biotransformation of this compound

This protocol describes the methodology for the enzymatic conversion of this compound to 15'-hydroxycatharinine on a preparative scale.

Materials:

  • This compound sulfate (B86663)

  • Horseradish peroxidase (HRP), Type II

  • Hydrogen peroxide (30% solution)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Sodium chloride

  • Sodium sulfate (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., chloroform, methanol)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • NMR spectrometer

  • Mass spectrometer

  • Infrared spectrometer

Protocol:

  • Reaction Setup:

    • Dissolve this compound sulfate in 0.1 M phosphate buffer (pH 7.0) in a reaction vessel to a final concentration of approximately 1-5 mg/mL.

    • Add horseradish peroxidase to the solution to a final concentration of 100-500 units/mL.

    • Stir the mixture gently at room temperature.

  • Initiation of Reaction:

    • Slowly add a stoichiometric amount of hydrogen peroxide to the reaction mixture. It is recommended to add the H₂O₂ solution dropwise over a period of 30-60 minutes to avoid enzyme inactivation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Spot aliquots of the reaction mixture onto a TLC plate at regular intervals (e.g., every 15-30 minutes).

    • Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light and/or by staining with an appropriate agent. The disappearance of the this compound spot and the appearance of a new product spot indicate the progression of the reaction. The reaction should be detectable within 30 minutes.[2]

  • Work-up and Extraction:

    • Once the reaction is complete (as determined by TLC), quench the reaction by adding a small amount of catalase or by extraction.

    • Saturate the aqueous solution with sodium chloride.

    • Extract the mixture multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute the column with a gradient of a suitable solvent system (e.g., chloroform:methanol) to separate the desired product, 15'-hydroxycatharinine, from unreacted this compound and other byproducts.

    • Collect the fractions containing the purified product, as identified by TLC analysis.

    • The overall yield of the purified 15'-hydroxycatharinine is expected to be around 10%.[2]

  • Product Characterization:

    • Confirm the identity and structure of the purified 15'-hydroxycatharinine using spectroscopic methods, including:

      • Infrared (IR) spectroscopy

      • Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy

      • High-resolution mass spectrometry (HRMS) [1]

Experimental Workflow

Experimental_Workflow cluster_reaction Biotransformation cluster_purification Purification cluster_analysis Analysis Reaction_Setup 1. Reaction Setup (this compound, HRP, Buffer) Reaction_Initiation 2. Add H₂O₂ Reaction_Setup->Reaction_Initiation Reaction_Monitoring 3. Monitor by TLC Reaction_Initiation->Reaction_Monitoring Workup 4. Extraction (Ethyl Acetate) Reaction_Monitoring->Workup Chromatography 5. Column Chromatography Workup->Chromatography Characterization 6. Product Characterization (NMR, MS, IR) Chromatography->Characterization

Caption: General workflow for the biotransformation and purification of this compound.

2. Analytical-Scale Monitoring of this compound Biotransformation

For kinetic studies or rapid screening, an analytical-scale reaction can be performed and monitored using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sulfate

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (30% solution)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC vials

Equipment:

  • Thermomixer or water bath

  • Micropipettes

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Protocol:

  • Reaction Setup:

    • Prepare a stock solution of this compound sulfate in the reaction buffer.

    • In an HPLC vial or microcentrifuge tube, combine the this compound solution, HRP, and buffer to the desired final concentrations.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding a small volume of a diluted hydrogen peroxide solution.

    • At specific time points, withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the aliquot by adding an equal volume of cold acetonitrile or a quenching solution (e.g., containing a strong acid or a catalase).

    • Vortex the mixture and centrifuge to precipitate the enzyme.

    • Transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound and its biotransformation products.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm).

    • Quantify the decrease in the this compound peak area and the increase in the 15'-hydroxycatharinine peak area over time to determine the reaction kinetics.

Safety Precautions

  • This compound and its derivatives are potent cytotoxic agents. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a fume hood.

  • Hydrogen peroxide is a strong oxidizer. Handle with care.

  • Follow standard laboratory safety procedures for handling chemicals and disposing of waste.

These protocols provide a foundation for the successful biotransformation of this compound using horseradish peroxidase. Optimization of reaction conditions, such as substrate and enzyme concentrations, pH, temperature, and reaction time, may be necessary to achieve desired outcomes for specific research applications.

References

Application Note & Protocol: Quantification of Leurosine in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine, a bisindole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of such compounds.[1] This application note provides a detailed protocol for the quantification of this compound in biological samples using a reversed-phase HPLC (RP-HPLC) method. The protocol covers sample preparation, chromatographic conditions, and method validation considerations.

Principle

This method involves the extraction of this compound from a biological matrix, typically plasma or serum, via protein precipitation.[2][3] The extracted analyte is then separated from endogenous components on a C18 reversed-phase HPLC column using an isocratic mobile phase.[4][5][6] Quantification is achieved by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to a standard curve generated from known concentrations of the analyte.

Data Presentation

Table 1: Representative HPLC Method Performance Characteristics

ParameterResult
Retention Time ~ 6.8 min
Linearity (r²) > 0.999
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95.2% - 103.5%
Precision (RSD %)
- Intra-day< 4.5%
- Inter-day< 6.8%

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Drug-free human plasma/serum

  • 0.22 µm syringe filters (PTFE or nylon)

Equipment
  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

Preparation of Solutions
  • Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid, 45:55, v/v): Carefully mix 450 mL of acetonitrile with 550 mL of ultrapure water. Add 1 mL of formic acid and mix thoroughly. Degas the solution before use.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples to room temperature.

  • In a microcentrifuge tube, add 200 µL of plasma.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (45:55, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Run Time: 15 minutes

Method Validation

The developed HPLC method should be validated according to relevant guidelines (e.g., FDA or ICH) to ensure its reliability for the intended application.[7] Key validation parameters include:

  • Selectivity: Assessed by analyzing blank biological matrix samples to ensure no interference at the retention time of this compound.

  • Linearity and Range: Determined by analyzing a series of standard solutions over the expected concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be assessed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_collection Biological Sample Collection (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration reconstitution->filtration hplc_injection Injection into HPLC filtration->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (260 nm) chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve Generation calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

method_validation method Developed HPLC Method selectivity Selectivity method->selectivity linearity Linearity & Range method->linearity lod_loq LOD & LOQ method->lod_loq accuracy Accuracy method->accuracy precision Precision method->precision recovery Recovery method->recovery stability Stability method->stability

Caption: Key relationships in HPLC method validation.

References

Application Notes and Protocols for Leurosine-Induced Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine is a vinca (B1221190) alkaloid, a class of anti-cancer compounds derived from the Madagascar periwinkle plant, Catharanthus roseus. Like other vinca alkaloids, this compound's primary mechanism of action is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death, in rapidly dividing cancer cells. These application notes provide an overview of the signaling pathways involved in this compound-induced apoptosis and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action: The Vinca Alkaloid Pathway

Vinca alkaloids, including this compound, exert their cytotoxic effects by binding to β-tubulin and inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption triggers a mitotic checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained cell cycle arrest is a potent trigger for the intrinsic pathway of apoptosis.

The apoptotic cascade initiated by this compound is thought to involve the modulation of the Bcl-2 family of proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents illustrative IC50 values for related vinca alkaloids in various cancer cell lines to provide a general understanding of their potency. Researchers are strongly encouraged to determine the IC50 of this compound for their specific cell line of interest.

Vinca AlkaloidCancer Cell LineCell TypeIC50 (nM)Citation
VinblastineHeLaCervical Cancer5.2
VincristineA549Lung Cancer12.5
VinorelbineMCF-7Breast Cancer8.7
This compoundVariousNot AvailableTo be determined experimentally

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line treated with this compound (at its IC50 concentration)

  • Untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line treated with this compound

  • Untreated control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Densitometric analysis can be performed to quantify the changes in protein expression, normalizing to a loading control like β-actin.

Mandatory Visualizations

Leurosine_Apoptosis_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family G2M_Arrest->Bcl2_Family Bax ↑ Bax Bcl2_Family->Bax Bcl2 ↓ Bcl-2 Bcl2_Family->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Leurosine_Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation & Quantification cluster_2 Phase 3: Mechanistic Investigation Cell_Culture 1. Seed Cancer Cells Leurosine_Treatment 2. Treat with this compound (Concentration Gradient) Cell_Culture->Leurosine_Treatment MTT_Assay 3. MTT Assay (24, 48, 72h) Leurosine_Treatment->MTT_Assay IC50_Determination 4. Determine IC50 Value MTT_Assay->IC50_Determination Apoptosis_Treatment 5. Treat Cells with IC50 Concentration of this compound IC50_Determination->Apoptosis_Treatment AnnexinV_PI_Staining 6. Annexin V/PI Staining Apoptosis_Treatment->AnnexinV_PI_Staining Flow_Cytometry 7. Flow Cytometry Analysis AnnexinV_PI_Staining->Flow_Cytometry Quantification 8. Quantify Apoptotic Cells Flow_Cytometry->Quantification Protein_Treatment 9. Treat Cells with this compound (Time Course) Quantification->Protein_Treatment Western_Blot 10. Western Blot Analysis (Bcl-2, Bax, Caspase-3) Protein_Treatment->Western_Blot Data_Analysis 11. Analyze Protein Expression Western_Blot->Data_Analysis

Caption: Experimental workflow for investigating this compound.

Application Notes and Protocols for Leurosine in the B-16 Melanoma In Vivo Test System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-16 melanoma model is a widely utilized syngeneic murine tumor model for preclinical cancer research, particularly in the evaluation of novel therapeutic agents. Originating from a spontaneous melanoma in a C57BL/6 mouse, this model offers a valuable tool for studying tumor growth, metastasis, and the efficacy of various treatments in an immunocompetent host.[1][2] Leurosine, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), belongs to a class of microtubule-targeting agents known for their antineoplastic properties. While less common in clinical use compared to its counterparts vincristine (B1662923) and vinblastine, this compound's activity in various tumor models, including melanoma, warrants investigation.

These application notes provide a comprehensive overview of the use of this compound and other vinca alkaloids in the B-16 melanoma test system. Detailed experimental protocols, data presentation guidelines, and visualizations of the experimental workflow and mechanism of action are included to facilitate the design and execution of in vivo studies.

Data Presentation

Due to the limited availability of specific quantitative in vivo data for this compound in the B-16 melanoma model in publicly accessible literature, the following tables present a compilation of representative data for other vinca alkaloids in this system to serve as a reference for experimental design and endpoint analysis.

Table 1: Comparative In Vitro Cytotoxicity of Vinca Alkaloids against B-16 Melanoma Cells

Vinca AlkaloidEC50 (µM)Cell LineComments
Vincristine39.8B-16Data suggests a baseline for the cytotoxic potential of vinca alkaloids in this cell line.

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Illustrative In Vivo Efficacy of Vinca Alkaloids in the B-16 Melanoma Model

Vinca AlkaloidAnimal ModelTumor ModelTreatment RegimenKey Findings
Vinblastine (in combination with Bleomycin)C57BL/6 miceIntraperitoneal and Subcutaneous B-16Not specifiedIncreased life span compared to single-agent treatment; resulted in a large number of long-term survivors.
VincristineC57BL/6 miceB-16 MelanomaNot specifiedIn combination with flunarizine (B1672889), significantly longer median survival time compared to controls.[3]
VindesineAdult miceSubcutaneous B-1650 µM in vitro incubation for 2h prior to implantationGreater inhibition of tumor growth compared to vincristine in this specific experimental setup.[4]

Note: The lack of specific single-agent, dose-escalation data for this compound in the B-16 in vivo model highlights a gap in the current literature and an opportunity for further research.

Experimental Protocols

The following protocols are generalized methodologies for conducting in vivo studies with this compound in the B-16 melanoma test system, based on established practices with this model and other chemotherapeutic agents.

Protocol 1: Subcutaneous B-16 Melanoma Tumor Growth Inhibition Study

1. Cell Culture and Preparation:

  • Culture B-16 melanoma cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash the cells twice with sterile, serum-free media or phosphate-buffered saline (PBS).
  • Determine cell viability using a trypan blue exclusion assay. The viability should be greater than 95%.
  • Resuspend the cells in sterile PBS or serum-free media at a concentration of 1 x 10^6 viable cells per 100 µL.

2. Animal Model:

  • Use female C57BL/6 mice, 6-8 weeks of age.
  • Allow mice to acclimatize for at least one week before the start of the experiment.
  • Maintain mice in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Inoculation:

  • Shave and disinfect the right flank of each mouse.
  • Subcutaneously inject 100 µL of the B-16 cell suspension (1 x 10^5 cells) into the shaved flank.

4. Treatment with this compound:

  • Once tumors are palpable and have reached a predetermined average size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
  • Prepare this compound for injection by dissolving it in a suitable vehicle (e.g., sterile saline). The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.
  • Administer this compound via intraperitoneal (i.p.) injection according to the planned dosing schedule (e.g., once daily, every other day). Doses should be determined based on preliminary toxicity studies.
  • The control group should receive an equivalent volume of the vehicle on the same schedule.

5. Monitoring and Endpoints:

  • Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
  • Monitor the body weight of the mice twice a week as an indicator of toxicity.
  • Observe the general health and behavior of the mice daily.
  • The primary endpoint is typically tumor growth inhibition. The experiment is terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
  • At the end of the study, euthanize the mice, and excise and weigh the tumors.
  • Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (average tumor weight of treated group / average tumor weight of control group)] x 100.

Protocol 2: B-16 Melanoma Survival Study

1. & 2. Cell Culture, Preparation, and Animal Model:

  • Follow steps 1 and 2 from Protocol 1.

3. Tumor Inoculation:

  • Inject B-16 melanoma cells as described in Protocol 1.

4. Treatment with this compound:

  • Initiate treatment 24 hours after tumor cell inoculation.
  • Administer this compound or vehicle to the respective groups as described in Protocol 1.

5. Monitoring and Endpoints:

  • Monitor the mice daily for signs of tumor development, morbidity, and mortality.
  • The primary endpoint is the increase in lifespan (% ILS).
  • Record the date of death for each mouse.
  • Calculate the median survival time (MST) for each group.
  • Calculate the % ILS using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.

Visualizations

Mechanism of Action of Vinca Alkaloids

G cluster_0 Cellular Environment cluster_1 Mitotic Events This compound This compound (Vinca Alkaloid) Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to high-affinity sites Microtubule Microtubule (Dynamic Instability) This compound->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Essential for Metaphase Metaphase Arrest Spindle->Metaphase Disruption leads to Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo B-16 Melanoma Model

G cluster_0 Preparation cluster_1 Inoculation & Treatment cluster_2 Data Collection & Analysis A B-16 Cell Culture B Cell Harvest & Viability Count A->B C Prepare Cell Suspension (1x10^6 cells/100µL) B->C D Subcutaneous Injection in C57BL/6 Mice C->D E Tumor Growth (to 50-100 mm³) D->E F Randomization E->F G Treatment Group (this compound) F->G H Control Group (Vehicle) F->H I Tumor Volume Measurement (every 2-3 days) G->I H->I K Endpoint Reached I->K J Body Weight Monitoring J->K L Tumor Excision & Weight K->L M Calculate %TGI or %ILS L->M

Caption: In vivo B-16 melanoma experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Leurosine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and preventing leurosine precipitation in cell culture media. The following question-and-answer format addresses common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution precipitated immediately after I added it to my cell culture medium. What is the likely cause?

A1: Immediate precipitation, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous cell culture medium. The primary reason is that the final concentration of this compound exceeds its solubility limit in the aqueous environment of the medium once the organic solvent is diluted.

Q2: I observed precipitation in my this compound-containing culture medium after a few hours or days in the incubator. What could be the reason?

A2: Delayed precipitation can be caused by several factors:

  • pH Shift: The pH of the culture medium can change over time due to cellular metabolism. Vinca alkaloids like this compound are generally more stable and soluble in slightly acidic conditions (pH 4.5-5.5) and tend to precipitate in neutral or alkaline environments.[1]

  • Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and the bench can cause temperature changes that may decrease the solubility of this compound.

  • Degradation: this compound can degrade over time, and its degradation products may have lower solubility than the parent compound, leading to precipitation.[1]

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as salts or proteins from fetal bovine serum (FBS), forming less soluble complexes.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of hydrophobic drugs like this compound. It is crucial to use a high-quality, anhydrous grade of the solvent to ensure the stability of the stock solution.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: You can perform a simple solubility test by preparing a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. The highest concentration that remains clear and free of visible precipitate after a defined incubation period (e.g., 1-2 hours) at 37°C is the apparent solubility.

Troubleshooting Guide

This guide provides systematic solutions to address this compound precipitation.

Potential Cause Description Recommended Solution(s)
Poor Aqueous Solubility This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1%).- Perform a serial dilution of the stock solution in pre-warmed (37°C) media.[2]
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit.- Decrease the final working concentration of this compound.- Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).
pH of the Media The pH of the cell culture medium is not optimal for this compound solubility. Vinca alkaloids are generally more soluble in slightly acidic conditions.[1]- Check the pKa of this compound and the pH of your media. Consider using a different buffer system if compatible with your cells, keeping in mind the impact on cell health.
Stock Solution Issues The this compound may have precipitated out of the stock solution due to improper storage or the concentration being too high.- Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution and vortex to redissolve.- Prepare fresh stock solutions more frequently.- Consider preparing a slightly lower concentration stock solution.
Interaction with Media Components Components in the serum or the basal medium may interact with this compound, causing it to precipitate.- If using serum-containing medium, consider reducing the serum concentration if your cell line allows.- Test for precipitation in serum-free versus serum-containing media to identify if serum is a contributing factor.
Temperature Effects Adding the stock solution to cold media or temperature fluctuations can decrease this compound solubility.- Always use pre-warmed (37°C) cell culture media for preparing working solutions.[2]- Minimize the time that culture vessels are outside the incubator.
Degradation of this compound Degradation products may be less soluble and precipitate out of solution.[1]- Prepare fresh this compound-containing media for each experiment.- Protect stock solutions and media from light to prevent photodegradation.

Quantitative Data Summary

Compound Solvent Solubility Reference
This compoundDMSOInformation not available
This compoundEthanolInformation not available
Pthis compound (this compound-N'b-oxide)DMSO40 mg/mL (for a 2 mg sample in 50 µL)[3]
General Vinca AlkaloidsAqueous solutionsLimited, especially at neutral or alkaline pH[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

Protocol 2: Determining the Apparent Solubility of this compound in Cell Culture Medium
  • Prepare a series of dilutions: From your concentrated this compound stock solution, prepare a range of final concentrations in your complete cell culture medium (pre-warmed to 37°C). It is recommended to perform serial dilutions.

  • Immediate Observation: Immediately after each dilution, vortex the tube and visually inspect for any signs of precipitation (cloudiness, visible particles).

  • Incubation: Incubate the tubes at 37°C in a humidified incubator with 5% CO₂ for a period that mimics your experimental conditions (e.g., 2 hours).

  • Visual and Microscopic Examination: After incubation, visually inspect each tube again for precipitation. For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for crystalline structures.

  • Determine Apparent Solubility: The highest concentration that remains clear and free of precipitate is the apparent solubility of this compound in your specific cell culture medium under these conditions.

Visualizing Troubleshooting and Potential Mechanisms

G start Precipitation Observed check_stock Inspect Stock Solution start->check_stock stock_precipitate Precipitate in Stock? check_stock->stock_precipitate redissolve Warm and Vortex Stock stock_precipitate->redissolve Yes check_media_prep Review Media Preparation Protocol stock_precipitate->check_media_prep No fresh_stock Prepare Fresh Stock redissolve->fresh_stock redissolve->check_media_prep immediate_precipitate Immediate Precipitation in Media? check_media_prep->immediate_precipitate delayed_precipitate Delayed Precipitation? immediate_precipitate->delayed_precipitate No high_conc Concentration too High? immediate_precipitate->high_conc Yes ph_issue pH Shift? delayed_precipitate->ph_issue Yes lower_conc Lower Working Concentration high_conc->lower_conc Yes solubility_test Perform Solubility Test high_conc->solubility_test No no_precipitate No Precipitation lower_conc->no_precipitate solubility_test->no_precipitate monitor_ph Monitor Media pH ph_issue->monitor_ph Yes temp_issue Temperature Fluctuation? ph_issue->temp_issue No monitor_ph->no_precipitate stable_temp Maintain Stable Temperature temp_issue->stable_temp Yes temp_issue->no_precipitate No stable_temp->no_precipitate

G cluster_factors Contributing Factors This compound This compound in Organic Solvent precipitation This compound Precipitate This compound->precipitation media Aqueous Cell Culture Medium (Neutral/Alkaline pH, Salts, Serum Proteins) media->precipitation high_conc High Concentration high_conc->precipitation Exceeds Solubility Limit ph_change pH Increase ph_change->precipitation Decreases Solubility temp_change Temperature Decrease temp_change->precipitation Decreases Solubility degradation Degradation Products degradation->precipitation Lower Solubility serum_binding Interaction with Serum Proteins serum_binding->precipitation Forms Insoluble Complexes

References

Technical Support Center: Optimizing Leurosine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of leurosine in in vitro experiments. It includes frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring vinca (B1221190) alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus (Vinca rosea).[1][2] Its primary antitumor mechanism of action involves the inhibition of microtubule polymerization. By binding to tubulin, this compound disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This interference arrests the cell cycle in the metaphase stage, ultimately leading to programmed cell death (apoptosis).[3][4]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. Based on the activity of vinca alkaloids, a general starting range for a 24-72 hour cytotoxicity assay is between 10 nM and 10 µM . A dose-response experiment should be performed to determine the precise half-maximal inhibitory concentration (IC50) for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution (e.g., 1-10 mM) is dimethyl sulfoxide (B87167) (DMSO).

Stock Solution Preparation Protocol:

  • Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight: ~809 g/mol ).

  • Dissolve the this compound powder in 100% sterile DMSO.

  • Gently vortex or sonicate if necessary to ensure it is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Q4: What is the maximum permissible DMSO concentration in cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to prevent solvent-induced cytotoxicity, typically ≤ 0.5% .[5] It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration well.[6]

Q5: What are the key signaling pathways affected by this compound?

A5: this compound's primary effect is the disruption of microtubule dynamics, which triggers the spindle assembly checkpoint and leads to mitotic arrest.[3] This prolonged arrest can activate downstream signaling pathways leading to apoptosis. While direct pathway mapping for this compound is less common than for vinblastine, microtubule disruption is known to influence pathways such as the PI3K/AKT and MAPK/ERK signaling cascades, which are involved in cell survival and proliferation.[7][8]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (Resazurin-Based)

This protocol provides a method to determine the cytotoxic effects of this compound on a selected cell line and calculate the IC50 value. The resazurin (B115843) assay measures the metabolic activity of viable cells.[9][10]

Materials:

  • Selected adherent cell line

  • Complete growth medium

  • This compound DMSO stock solution (e.g., 10 mM)

  • Sterile 96-well plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS)

  • Plate reader (fluorescence at 560 nm excitation / 590 nm emission)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere and grow for 18-24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from your DMSO stock. For example, create a 2X working solution for each desired final concentration (e.g., 20 µM, 2 µM, 200 nM, etc.).

  • Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for "no-treatment" (medium only) and "vehicle" (medium with the highest DMSO concentration used).

  • Incubation: Incubate the plate for your desired duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression.

Data Presentation: this compound Concentration Ranges

The following table summarizes suggested starting concentration ranges for determining the IC50 of this compound in various cancer cell types. These are generalized ranges and must be optimized for specific cell lines.

Cell Type CategoryExample Cell LinesSuggested Starting Range (nM) for IC50 Determination
LeukemiaP-1534, L12101 - 500
Lung CancerA549, H46010 - 2,500
Breast CancerMCF-7, MDA-MB-23110 - 5,000
Ovarian CancerOVCAR-3, SKOV-320 - 10,000
MelanomaA375, SK-MEL-2820 - 10,000

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Cytotoxicity Observed 1. This compound concentration is too low.2. Incubation time is too short.3. Cell seeding density is too high.4. This compound stock has degraded.1. Increase the concentration range in a stepwise manner.2. Perform a time-course study (e.g., 24, 48, 72 hours).3. Optimize cell seeding density to ensure cells are in an exponential growth phase.[11]4. Prepare a fresh stock solution from powder.
Compound Precipitation in Media 1. Poor solubility in aqueous culture medium.2. Final DMSO concentration is too low to maintain solubility at high compound concentrations.3. Shock precipitation from adding concentrated DMSO stock directly to cold media.1. Visually inspect dilutions. If precipitate forms, lower the highest concentration.2. Ensure the DMSO stock is added to the medium with vigorous mixing.3. Always use pre-warmed (37°C) cell culture media for dilutions.[12]
Inconsistent Results / High Variability 1. Inconsistent cell seeding or cell health.2. Pipetting errors during serial dilutions.3. "Edge effects" in the 96-well plate due to evaporation.4. Fluctuation in virus titer (for antiviral assays).1. Use cells from a consistent passage number and ensure a uniform single-cell suspension before seeding.2. Calibrate pipettes and ensure thorough mixing at each dilution step.3. Avoid using the outermost wells of the plate for samples. Fill them with sterile PBS or medium to create a humidity barrier.[13]4. Always use a well-characterized virus stock and perform a back-titration.[13]
High Cytotoxicity in Vehicle Control 1. Final DMSO concentration is too high for the specific cell line.2. Contamination of DMSO stock or culture medium.1. Perform a DMSO toxicity curve to determine the maximum tolerated concentration (typically <0.5%).2. Use fresh, sterile-filtered DMSO and new media.

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

Leurosine_Mechanism This compound's Primary Mechanism of Action cluster_0 Cellular Environment cluster_1 Cellular Consequences This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Vinca Domain Inhibition Inhibition of Polymerization MT Dynamic Microtubule Tubulin->MT Polymerization Tubulin->Inhibition This compound Prevents Polymerization MT->Tubulin Depolymerization Disruption Microtubule Disruption Inhibition->Disruption Arrest Mitotic Arrest (Metaphase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound binds to tubulin, inhibiting microtubule polymerization and causing mitotic arrest.

Experimental Workflow for Concentration Optimization

Experimental_Workflow Workflow for Optimizing this compound Concentration prep 1. Prepare this compound Stock in DMSO dilute 3. Prepare Serial Dilutions of this compound prep->dilute seed 2. Seed Cells in 96-Well Plate treat 4. Treat Cells & Incubate (24-72h) seed->treat dilute->treat assay 5. Perform Viability Assay (e.g., Resazurin) treat->assay measure 6. Measure Signal (Fluorescence) assay->measure analyze 7. Analyze Data & Calculate IC50 measure->analyze optimize 8. Optimize/Confirm Concentration analyze->optimize

Caption: A stepwise workflow for determining the optimal this compound concentration in vitro.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Inconsistent Results start Problem: Inconsistent Results cause1 Possible Cause: Cellular Variability start->cause1 cause2 Possible Cause: Reagent/Compound Issue start->cause2 cause3 Possible Cause: Assay Procedure start->cause3 sol1 Solution: - Use consistent passage number - Standardize seeding density - Check cell health pre-treatment cause1->sol1 sol2 Solution: - Prepare fresh stock solution - Check for precipitation - Calibrate pipettes cause2->sol2 sol3 Solution: - Avoid edge effects - Ensure proper mixing - Check incubator conditions cause3->sol3

Caption: A decision tree to diagnose and solve common sources of experimental inconsistency.

References

Technical Support Center: Overcoming Leurosine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Leurosine resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the Madagascar periwinkle plant.[1][2][3] Its primary mechanism of action is the inhibition of microtubule polymerization.[1][2] By binding to β-tubulin, this compound disrupts the formation of the mitotic spindle, a structure essential for cell division. This interference with microtubule dynamics leads to cell cycle arrest in the M phase and ultimately induces apoptosis (programmed cell death).[1][4]

Q2: How do cancer cells develop resistance to this compound?

This compound resistance is a form of multidrug resistance (MDR) and typically develops through two primary mechanisms:

  • Increased Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1).[2][3] These transporters act as efflux pumps, actively removing this compound and other chemotherapeutic agents from the cancer cells, thereby reducing the intracellular drug concentration to sub-lethal levels.

  • Alterations in the Drug Target: Mutations in the genes encoding β-tubulin, the direct target of this compound, can prevent the drug from binding effectively.[2] Changes in the expression of different β-tubulin isotypes can also contribute to resistance.[3]

Q3: How can I determine if my cancer cell line has developed resistance to this compound?

The development of resistance is quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can perform a cytotoxicity assay (e.g., MTT or resazurin (B115843) assay) to compare the IC50 of your potentially resistant cell line to the parental, sensitive cell line. A high fold-resistance value indicates the acquisition of resistance.

Q4: What are the main strategies to overcome this compound resistance?

Several strategies can be employed to circumvent this compound resistance:

  • Combination Therapy: Using this compound in combination with other anti-cancer drugs that have different mechanisms of action can be effective. This approach can target multiple cellular pathways simultaneously.

  • P-glycoprotein Inhibition: Co-administration of P-glycoprotein inhibitors can block the efflux of this compound, thereby increasing its intracellular concentration and restoring its cytotoxic effects.[5][6][7][8]

  • Targeting Alternative Pathways: For resistance mediated by β-tubulin mutations, utilizing drugs that target different sites on the microtubule or other components of the cell division machinery may be beneficial.

Troubleshooting Guides

Problem 1: I am having difficulty generating a stable this compound-resistant cell line.

Possible Cause Troubleshooting Suggestion
Initial this compound concentration is too high. Start with a low concentration of this compound (e.g., the IC20 or IC30) to allow for gradual adaptation of the cells. A high initial dose may lead to widespread cell death with no surviving clones.
Insufficient recovery time between treatments. Allow the cells adequate time to recover and repopulate after each treatment cycle before escalating the this compound concentration.
Loss of resistant phenotype. Drug resistance can sometimes be transient. It is crucial to maintain a low level of this compound in the culture medium to sustain the selective pressure.
Mycoplasma contamination. Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.

Problem 2: My P-glycoprotein inhibitor is not effectively reversing this compound resistance.

Possible Cause Troubleshooting Suggestion
Inhibitor concentration is suboptimal. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the P-glycoprotein inhibitor in your specific cell line.
The inhibitor is not potent for the specific ABC transporter. Confirm that the P-glycoprotein inhibitor you are using is effective against the specific ABC transporter overexpressed in your cell line (e.g., P-gp/MDR1).
Resistance is not primarily mediated by P-glycoprotein. Investigate other resistance mechanisms, such as β-tubulin mutations, by sequencing the tubulin genes in your resistant cell line.
Incorrect timing of drug administration. Administer the P-glycoprotein inhibitor either before or concurrently with this compound to ensure the efflux pump is blocked when this compound enters the cell.

Quantitative Data

Table 1: Illustrative IC50 Values for Vinca Alkaloids in Sensitive and Resistant Cancer Cell Lines

Due to the limited availability of public data specifically for this compound, this table provides representative data for the closely related vinca alkaloid, Vincristine, to illustrate the concept of acquired resistance. IC50 values can vary significantly between different cell lines and experimental conditions.

Cell LineDrugIC50 (Sensitive Line)IC50 (Resistant Line)Fold Resistance
Human Myelogenous Leukemia (K562)Vincristine~ 5 nM> 100 nM> 20
Human Breast Cancer (MCF-7)Vincristine~ 2 nM> 50 nM> 25
Human Lung Carcinoma (A549)Vincristine~ 10 nM> 200 nM> 20

Experimental Protocols

1. Protocol for Generating a this compound-Resistant Cancer Cell Line

This protocol describes a general method for developing a this compound-resistant cell line through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)

Procedure:

  • Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 value of this compound using a standard cytotoxicity assay (e.g., MTT assay).

  • Initial Exposure: Culture the cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).

  • Monitor and Subculture: Monitor the cells for growth. When the cells resume a normal growth rate, subculture them.

  • Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage.

  • Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).

  • Characterization: Characterize the resistant cell line by determining the new IC50 of this compound and assessing the expression of resistance-associated proteins like P-glycoprotein.

2. Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.[9]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the drug concentration to determine the IC50 value.

Visualizations

Mechanism of P-glycoprotein Mediated this compound Resistance cluster_0 This compound This compound Pgp P-glycoprotein (P-gp) Efflux Pump This compound->Pgp Enters Cell Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Cell_Membrane Cell Membrane Pgp->this compound Efflux Intracellular Intracellular Space Apoptosis Apoptosis Microtubules->Apoptosis Leads to Extracellular Extracellular Space

Caption: P-gp mediated this compound efflux from a cancer cell.

Strategy to Overcome this compound Resistance cluster_0 This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Pgp_Inhibitor P-gp Inhibitor Pgp_Inhibitor->Pgp Blocks Cell_Membrane Cell Membrane Intracellular_this compound Increased Intracellular This compound Pgp->Intracellular_this compound Efflux Inhibited Microtubule_Disruption Microtubule Disruption Intracellular_this compound->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Overcoming resistance with a P-gp inhibitor.

References

Technical Support Center: Leurosine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of leurosine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly degrading at room temperature. What are the primary causes?

A1: this compound, like other vinca (B1221190) alkaloids, is susceptible to degradation in aqueous solutions. The primary factors that accelerate degradation at room temperature are:

  • pH: this compound is most stable in a slightly acidic pH range, typically between 4.5 and 5.5.[1] Deviations from this optimal pH range can catalyze hydrolysis.

  • Light Exposure: Exposure to UV light can induce photodegradation, leading to the formation of degradation products.[1][2]

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[1] One identified oxidative degradation product of this compound is 15'-hydroxycatharinine, which is significantly less active than the parent compound.[3]

  • Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[1][4]

Q2: I'm observing a precipitate in my this compound solution after a few days of storage. What could be the cause?

A2: Precipitation in a this compound solution can be attributed to several factors:

  • Poor Solubility: The aqueous solubility of vinca alkaloids can be limited, particularly in neutral or alkaline pH environments.[1]

  • Degradation Products: The degradation products of this compound may have lower solubility than the parent compound, causing them to precipitate out of solution.[1]

  • Drug-Excipient Interaction: Certain excipients in your formulation may interact with this compound, leading to the formation of insoluble complexes.[1]

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in your this compound solution is often an indication of oxidative degradation.[1] This can be caused by exposure to oxygen or the presence of metal ions that can catalyze oxidation.

Q4: What are the best practices for preparing and storing this compound solutions to minimize degradation?

A4: To enhance the stability of your this compound solutions, consider the following best practices:

  • pH Control: Prepare solutions in a slightly acidic buffer, aiming for a pH between 4.5 and 5.5.[1]

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in foil.[1][5]

  • Oxygen Exclusion: To minimize oxidation, purge the solution and the headspace of the vial with an inert gas like nitrogen or argon.[1]

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated, to slow down degradation rates. For example, vinblastine (B1199706), a closely related vinca alkaloid, is stable for up to a month in 0.9% sodium chloride at 25°C when protected from light.[6]

  • Proper Handling: Follow general laboratory safety guidelines for handling hazardous chemicals.[7][8][9]

Troubleshooting Guides

The following table summarizes common issues, their probable causes, and suggested solutions for this compound stability problems in aqueous solutions.

Issue Probable Cause Suggested Solution
Rapid Degradation Incorrect pHAdjust the pH of the solution to the optimal range of 4.5-5.5 using appropriate buffers (e.g., citrate, acetate).[1]
Exposure to LightStore the solution in light-resistant containers (e.g., amber vials) or protect it from light.[1][5]
OxidationPurge the solution and vial headspace with an inert gas (e.g., nitrogen, argon). Consider adding a chelating agent (e.g., EDTA) to sequester metal ions.[1]
High TemperatureStore the solution at the recommended refrigerated temperature.
Precipitation Poor SolubilityVerify and adjust the pH to the optimal range for solubility and stability. Consider using a co-solvent, but this requires thorough compatibility testing.[1]
Incompatible ExcipientsEvaluate the compatibility of all excipients in the formulation.
Degradation Product FormationFollow procedures to minimize degradation, which in turn will prevent the formation of insoluble degradation products.[1]
Color Change Oxidative DegradationPurge the formulation and vial headspace with an inert gas. Add a chelating agent to sequester catalytic metal ions.[1]

Experimental Protocols

Protocol 1: pH Stability Profile Determination

Objective: To determine the optimal pH for the stability of this compound in an aqueous formulation.[1]

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 3.0 to 7.0 (e.g., citrate, acetate, phosphate (B84403) buffers).

  • Prepare solutions of this compound in each buffer at a fixed concentration.

  • Store the solutions at a stressed temperature (e.g., 40°C) and protected from light.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples.

  • Analyze the concentration of the remaining this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation pathways of this compound.[1]

Methodology:

Expose the this compound solution to a variety of stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 60°C for 48 hours.

  • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.[1]

Analyze the stressed samples using a stability-indicating HPLC method to separate and identify the degradation products.[10][11][12]

Visualizations

Troubleshooting_Leurosine_Stability cluster_issue Observed Issue cluster_cause Probable Cause cluster_solution Suggested Solution Degradation Rapid Degradation pH Incorrect pH Degradation->pH Light Light Exposure Degradation->Light Oxidation Oxidation Degradation->Oxidation Temperature High Temperature Degradation->Temperature Precipitation Precipitation Precipitation->Degradation Solubility Poor Solubility Precipitation->Solubility Excipients Incompatible Excipients Precipitation->Excipients ColorChange Color Change ColorChange->Oxidation AdjustpH Adjust pH to 4.5-5.5 pH->AdjustpH ProtectLight Use Light-Resistant Containers Light->ProtectLight InertGas Purge with Inert Gas Oxidation->InertGas Refrigerate Store at Low Temperature Temperature->Refrigerate CheckSolubility Verify/Adjust pH for Solubility Solubility->CheckSolubility CheckExcipients Evaluate Excipient Compatibility Excipients->CheckExcipients

Caption: Troubleshooting logic for this compound stability issues.

Experimental_Workflow_pH_Stability Start Start: Prepare Buffer Solutions (pH 3-7) Prepthis compound Prepare this compound Solutions in each Buffer Start->Prepthis compound Store Store at Stressed Temperature (e.g., 40°C) Protected from Light Prepthis compound->Store Sample Withdraw Samples at Time Points (0, 1, 2, 4, 8 weeks) Store->Sample Analyze Analyze this compound Concentration by HPLC Sample->Analyze End End: Determine Optimal pH Analyze->End Experimental_Workflow_Forced_Degradation cluster_stress Apply Stress Conditions Start Start: Prepare this compound Solution Acid Acidic Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidative Oxidation (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (60°C) Start->Thermal Photo Photolytic (UV Light) Start->Photo Analyze Analyze Stressed Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze End End: Identify Degradation Products and Pathways Analyze->End

References

Technical Support Center: Improving Leurosine Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with leurosine, a vinca (B1221190) alkaloid known for its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A1: this compound is a naturally occurring vinca alkaloid with antineoplastic properties.[1] Its mechanism of action involves the inhibition of microtubule formation, leading to cell cycle arrest and apoptosis. However, this compound is poorly soluble in aqueous solutions, which can lead to precipitation in biological buffers and cell culture media. This precipitation can result in inaccurate compound concentrations, leading to unreliable and irreproducible experimental results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other poorly soluble vinca alkaloids. Ethanol (B145695) and methanol (B129727) can also be used, although the achievable concentration may be lower. For in vivo studies, co-solvents such as PEG300 and Tween 80 are often used in combination with DMSO to improve solubility and tolerability.[2]

Q3: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. What went wrong?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common issue. This can be caused by several factors:

  • High final concentration: The final concentration of this compound in your assay may exceed its solubility limit in the aqueous medium.

  • Low final solvent concentration: The percentage of the organic solvent in the final solution may be too low to keep the compound dissolved.

  • Improper mixing: Rapidly adding the stock solution to the aqueous buffer can cause localized high concentrations and immediate precipitation.

  • pH of the medium: this compound is a weakly basic compound, and its solubility can be pH-dependent.

Q4: How can I avoid precipitation of this compound in my experiments?

A4: To prevent precipitation, consider the following strategies:

  • Optimize the final concentration: Determine the lowest effective concentration of this compound for your assay.

  • Maintain an adequate solvent concentration: While minimizing solvent toxicity is crucial (typically keeping final DMSO concentrations below 0.5% in cell-based assays), ensure enough is present to maintain solubility.

  • Use a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution of your stock solution in the assay medium.

  • Pre-warm the medium: Adding a room-temperature stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Vortex during dilution: Add the stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid and thorough mixing.

Quantitative Solubility Data

SolventThis compound/Pthis compound (B610134)Reported SolubilityMolar Concentration (approx.)Notes
DMSO Pthis compound40 mg/mL[2]~48.5 mMA high-concentration stock solution can be prepared.
Ethanol This compoundSolubleNot specifiedLower solubility compared to DMSO is expected.
Methanol This compoundSolubleNot specifiedLower solubility compared to DMSO is expected.
Water This compoundInsolubleNot applicableThis compound is practically insoluble in water.
0.1N HCl Phencyclidine HCl (for comparison)18.4 mg/ml[3]~65.7 mMAs a weakly basic compound, this compound's solubility is expected to increase in acidic solutions.

Note: The molecular weight of this compound is 808.97 g/mol and pthis compound is 824.97 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 808.97 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 8.09 mg of this compound.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 8.09 mg) to the tube containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assay using MTT Method

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Leurosine_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Processes This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Polymerization Polymerization Tubulin->Polymerization Required for Dynamics Microtubule Dynamics Tubulin->Dynamics Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Undergoes MitoticSpindle Mitotic Spindle CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Essential for Polymerization->Microtubule Forms Polymerization->Dynamics Depolymerization->Tubulin Releases Depolymerization->Dynamics Dynamics->MitoticSpindle Disrupts formation of Arrest M-Phase Arrest CellCycle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Mechanism of action of this compound on microtubule dynamics.

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate_24h 2. Incubate for 24h seed_cells->incubate_24h prepare_dilutions 3. Prepare this compound Serial Dilutions incubate_24h->prepare_dilutions treat_cells 4. Treat Cells with this compound prepare_dilutions->treat_cells incubate_treatment 5. Incubate for 24-72h treat_cells->incubate_treatment add_mtt 6. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer 8. Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance 9. Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data 10. Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a this compound cytotoxicity assay.

References

Technical Support Center: Minimizing Off-Target Effects of Leurosine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing the off-target effects of Leurosine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a vinca (B1221190) alkaloid that primarily exerts its cytotoxic effects by inhibiting the polymerization of tubulin. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target interactions of this compound are not extensively characterized in publicly available literature, vinca alkaloids as a class have been reported to have off-target effects. These can include interactions with other proteins, such as certain kinases, and modulation of signaling pathways beyond tubulin dynamics. It is also important to consider the potential for this compound to be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which can contribute to multidrug resistance.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-response experiments: Use the lowest effective concentration of this compound to elicit the desired on-target effect.

  • Use of appropriate controls: Include positive and negative controls to ensure the observed effects are specific to this compound's mechanism of action.

  • Cell line selection: Choose cell lines with well-characterized genetic backgrounds to better understand potential off-target pathways.

  • Serum concentration: Be aware that serum proteins can bind to small molecules, affecting their free concentration and potency. Consider using reduced-serum or serum-free media where appropriate.[1]

  • Orthogonal assays: Confirm key findings using multiple, mechanistically distinct assays.

Q4: I am observing unexpected morphological changes in my cells after this compound treatment. What could be the cause?

A4: While mitotic arrest induces characteristic cell rounding, other morphological changes could indicate off-target effects or cellular stress responses.[2][3][4] Consider the following:

  • Cytoskeletal disruption beyond mitosis: High concentrations of this compound may lead to widespread disruption of the microtubule network, affecting cell shape and adhesion.

  • Induction of senescence or autophagy: Some unexpected morphologies could be related to the induction of other cellular processes.

  • Compound precipitation: this compound, being a hydrophobic molecule, may precipitate in the cell culture medium, leading to non-specific cytotoxicity and morphological changes.[5][6]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays

Problem: You are observing high variability in the IC50 values of this compound between experiments.

Possible Cause Troubleshooting Steps
This compound Precipitation This compound is hydrophobic and may precipitate when diluted in aqueous media.[5] Visually inspect for precipitates. Prepare fresh dilutions for each experiment. Consider using a pre-warmed medium and gentle vortexing during dilution.
Inconsistent Cell Seeding Uneven cell distribution will lead to variable results.[7] Ensure a single-cell suspension before plating. Mix the cell suspension between plating each replicate.
Edge Effects Evaporation from the outer wells of a microplate can concentrate this compound and affect cell growth. Fill outer wells with sterile PBS or media and do not use them for experimental samples.[7]
Variability in Incubation Time The cytotoxic effects of this compound are time-dependent. Ensure consistent incubation times across all experiments.
Serum Protein Binding Variations in serum lot or concentration can alter the free fraction of this compound.[1][8] Use the same lot of serum for a set of experiments and consider serum-free conditions if appropriate.
Guide 2: High Background Signal in Fluorescence-Based Assays

Problem: You are observing a high background signal in your fluorescence-based assays (e.g., mitochondrial membrane potential, ROS detection) when using this compound.

Possible Cause Troubleshooting Steps
Autofluorescence of this compound Many natural compounds exhibit intrinsic fluorescence.[5] Run a "compound only" control (this compound in assay buffer without cells) to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.
Interference with Fluorescent Dyes This compound may interact with and alter the fluorescence of the assay dye.[2] Perform a control experiment with the fluorescent dye and this compound in a cell-free system to check for direct interactions.
Off-Target Cellular Effects This compound might be inducing a cellular response that increases background fluorescence (e.g., increased autofluorescence from stressed cells).[9] Use viability dyes to exclude dead cells, which often have higher autofluorescence.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data based on the known properties of vinca alkaloids. Specific experimental values for this compound may vary and should be determined empirically.

Table 1: Illustrative IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Normal Cell LineTissue of OriginIC50 (nM)
HeLaCervical Cancer15HUVECEndothelial150
A549Lung Cancer25BEAS-2BBronchial Epithelial250
MCF-7Breast Cancer10MCF-10AMammary Epithelial100
K562Leukemia5PBMCsBlood>500

Table 2: Potential Off-Target Interactions of Vinca Alkaloids (Illustrative)

Target FamilyPotential InteractionReported Effect for Vinca Alkaloids
Kinases Inhibition of signaling kinasesModulation of apoptosis and stress signaling pathways[10]
ABC Transporters Substrate for efflux pumps (e.g., P-glycoprotein)Contributes to multidrug resistance[11][12]
Mitochondria Disruption of mitochondrial membrane potentialCan lead to apoptosis induction

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol measures cell viability based on the metabolic activity of living cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.5%.[13] Replace the existing medium with 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[14][15]

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM)

  • This compound stock solution (in DMSO)

  • Temperature-controlled microplate reader

Methodology:

  • Reaction Setup: On ice, prepare a reaction mixture containing GTB, 1 mM GTP, and the desired concentration of this compound.

  • Initiation of Polymerization: Add purified tubulin to the reaction mixture to a final concentration of 2-3 mg/mL.

  • Data Acquisition: Immediately transfer the reaction mixture to a pre-warmed 96-well plate at 37°C in the microplate reader. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.[9]

  • Data Analysis: Plot the absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined from the curve.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions Problem Inconsistent Cytotoxicity Data Check_Precipitation Visual Inspection for This compound Precipitation Problem->Check_Precipitation Check_Cells Verify Cell Health and Seeding Density Problem->Check_Cells Review_Protocol Review Assay Protocol for Errors Problem->Review_Protocol Optimize_Dilution Optimize this compound Dilution Method Check_Precipitation->Optimize_Dilution Precipitate Observed Standardize_Seeding Standardize Cell Seeding Protocol Check_Cells->Standardize_Seeding Inconsistent Seeding Control_Edge_Effects Implement Edge Effect Controls Review_Protocol->Control_Edge_Effects Protocol Deviation Validate_Reagents Validate Reagent Stability & Purity Review_Protocol->Validate_Reagents Reagent Concerns

Troubleshooting Workflow for Inconsistent Cytotoxicity Data

signaling_pathway cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase May Interact Mitochondrial_Stress Mitochondrial Stress This compound->Mitochondrial_Stress May Induce ABC_Transporter ABC Transporter (e.g., P-gp) This compound->ABC_Transporter Substrate? Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Altered_Signaling Altered Signaling Pathways Off_Target_Kinase->Altered_Signaling Mitochondrial_Stress->Apoptosis Drug_Efflux Drug Efflux ABC_Transporter->Drug_Efflux

This compound's On-Target and Potential Off-Target Pathways

References

Technical Support Center: Leurosine and Vinca Alkaloid Stability in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with leurosine and other vinca (B1221190) alkaloids. It addresses common issues related to degradation products and their potential interference in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for vinca alkaloids like this compound?

A1: Vinca alkaloids, including this compound, are susceptible to degradation under various stress conditions. The primary degradation pathways are hydrolysis and oxidation. Photodegradation can also occur with exposure to light. These processes can lead to the formation of various degradation products that may interfere with analytical assays.

Q2: How can I identify the degradation products of this compound in my samples?

A2: Forced degradation studies are essential for identifying potential degradation products.[1][2][3][4] These studies involve subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation. The resulting degradation products can then be identified and characterized using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[5][6][7][8]

Q3: How do this compound degradation products interfere with HPLC assays?

A3: Degradation products can interfere with HPLC assays in several ways:

  • Co-elution: A degradation product may have a similar retention time to this compound, leading to an overestimation of the this compound concentration.

  • Peak Tailing or Splitting: The presence of impurities can affect the peak shape of the analyte, making accurate integration difficult.

  • Baseline Noise: A complex mixture of degradation products can lead to a noisy baseline, reducing the sensitivity of the assay.

A validated stability-indicating HPLC method is crucial to separate this compound from its degradation products and ensure accurate quantification.[9][10][11][12][13][14][15][16][17]

Q4: Can this compound degradation products affect immunoassay results?

A4: Yes, degradation products can potentially cross-react with the antibodies used in an immunoassay, leading to inaccurate results. This cross-reactivity can result in a false positive or an overestimation of the this compound concentration. The extent of interference depends on the structural similarity between the degradation products and this compound, and the specificity of the antibody. For closely related vinca alkaloids like vinblastine, numerous metabolites have been identified which could show cross-reactivity in immunoassays.[18][19][20][21]

Troubleshooting Guides

HPLC Assay Troubleshooting
Problem Possible Cause Troubleshooting Steps
Unexpected Peaks in Chromatogram Sample degradation.1. Prepare fresh samples and re-inject. 2. If peaks persist, they are likely degradation products. Proceed with peak purity analysis and consider method re-validation.
Poor Peak Resolution Co-elution of this compound and degradation products.1. Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH). 2. Adjust the column temperature. 3. Evaluate a different column chemistry (e.g., C18, Phenyl-Hexyl).
Inaccurate Quantification Interference from a degradation product.1. Perform peak purity analysis to check for co-elution. 2. If co-elution is confirmed, the HPLC method needs to be re-developed and validated to be stability-indicating.
Immunoassay Troubleshooting
Problem Possible Cause Troubleshooting Steps
Higher than Expected this compound Concentration Cross-reactivity of degradation products with the antibody.1. Analyze the sample using an orthogonal method like a validated stability-indicating HPLC-UV or LC-MS/MS to confirm the this compound concentration. 2. If results differ significantly, it suggests immunoassay interference.
Inconsistent Results Between Batches Variable degradation of samples leading to different levels of interfering products.1. Ensure consistent sample handling and storage conditions to minimize degradation. 2. Use freshly prepared samples for analysis whenever possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound for identification and to assess the stability-indicating properties of an analytical method.

Methodology:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound (Representative Method)

Disclaimer: This is a representative method based on common practices for vinca alkaloids and requires validation for specific applications.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 20
    25 70
    30 70
    31 20

    | 40 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

Quantitative Data

Due to the limited publicly available data specifically for this compound degradation, the following table for a related vinca alkaloid, vinblastine, illustrates the type of data that should be generated from stability studies.

Table 1: Stability of Vinblastine Sulfate in Different Infusion Fluids at 25°C

Infusion FluidInitial Concentration (µg/mL)Concentration after 24 hours (µg/mL)% Remaining
5% Dextrose2019.899
0.9% Sodium Chloride2019.698

This data is illustrative and based on general knowledge of vinca alkaloid stability.

Visualizations

Leurosine_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV Light) This compound This compound Hydrolyzed_Product_1 Hydrolyzed_Product_1 This compound->Hydrolyzed_Product_1 pH < 7 or > 7 Hydrolyzed_Product_2 Hydrolyzed_Product_2 This compound->Hydrolyzed_Product_2 pH < 7 or > 7 Oxidized_Product_1 Oxidized_Product_1 This compound->Oxidized_Product_1 Oxidizing agent Oxidized_Product_2 Oxidized_Product_2 This compound->Oxidized_Product_2 Oxidizing agent Photo_Product_1 Photo_Product_1 This compound->Photo_Product_1 UV exposure

Caption: Potential degradation pathways of this compound under various stress conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing This compound Sample This compound Sample Forced Degradation Forced Degradation This compound Sample->Forced Degradation Dilution Dilution Forced Degradation->Dilution HPLC Injection HPLC Injection Dilution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound and its degradation products by HPLC.

Troubleshooting_Logic Start Inaccurate Assay Result Check_Method Is the method stability-indicating? Start->Check_Method Validate_Method Develop and validate a stability-indicating method. Check_Method->Validate_Method No Check_Sample Was the sample properly handled and stored? Check_Method->Check_Sample Yes Improve_Handling Implement stricter sample handling and storage protocols. Check_Sample->Improve_Handling No Reanalyze Re-analyze a freshly prepared sample. Check_Sample->Reanalyze Yes Orthogonal_Method Confirm with an orthogonal method (e.g., LC-MS). Reanalyze->Orthogonal_Method Result_OK Result is accurate. Orthogonal_Method->Result_OK Results Match Result_Not_OK Result still inaccurate. Investigate further. Orthogonal_Method->Result_Not_OK Results Differ

Caption: A decision tree for troubleshooting inaccurate this compound assay results.

References

Technical Support Center: Leurosine and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts and challenges when assessing cell viability following treatment with Leurosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a naturally occurring vinca (B1221190) alkaloid compound derived from the Madagascar periwinkle, Catharanthus roseus.[1] Its primary mechanism of action is the inhibition of microtubule polymerization.[1][2] By binding to tubulin, this compound disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This interference leads to an arrest of the cell cycle in the metaphase (M-phase), ultimately inhibiting cell proliferation and inducing apoptosis (programmed cell death).[3][4]

Q2: My cell viability data with this compound treatment is inconsistent, showing higher than expected viability, especially with MTT or MTS assays. What could be the cause?

This is a frequently observed artifact when working with certain natural compounds, including alkaloids. The likely cause is direct chemical interference of this compound with the assay chemistry. Assays like MTT, MTS, XTT, and resazurin-based assays (e.g., AlamarBlue®) rely on the reduction of a reporter molecule (a tetrazolium salt or resazurin) by metabolically active cells.[5][6] However, compounds with inherent reducing properties can directly reduce these dyes in a cell-free environment, leading to a false positive signal that overestimates cell viability.[6]

Q3: How can I confirm if this compound is directly interfering with my viability assay?

A cell-free control experiment is essential. This involves incubating this compound at various concentrations with the assay reagent in cell culture medium, but without any cells. If a color or fluorescence change is observed, it indicates direct chemical interference.[5]

Q4: Are there issues other than direct chemical reduction to be aware of when using this compound?

Yes, other potential issues include:

  • This compound Precipitation: Like many alkaloids, this compound may have limited solubility in aqueous cell culture media.[5] At higher concentrations, it can precipitate, which can scatter light and interfere with absorbance readings in colorimetric assays, leading to inaccurate results.[5] Visually inspect your assay plates for any signs of precipitation.

  • pH Fluctuation: The addition of alkaloid solutions can sometimes alter the pH of the cell culture medium.[5] Significant pH changes can independently affect cell viability and the performance of the assay reagents. It is advisable to check the pH of the medium after adding this compound.

Q5: What alternative cell viability assays are recommended for use with this compound?

To obtain more reliable data, it is highly recommended to use multiple assays that measure different cellular parameters. Good alternatives to tetrazolium-based assays include:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total cellular protein content, which is directly proportional to the cell number. It is less susceptible to interference from reducing compounds.[7]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[5] The luciferase-based reaction is less prone to interference from colored or fluorescent compounds.

  • Membrane Integrity Assays: These assays distinguish between live and dead cells based on the integrity of the cell membrane.

    • Trypan Blue Exclusion Assay: A simple microscopy-based method where viable cells with intact membranes exclude the dye.[8]

    • Lactate (B86563) Dehydrogenase (LDH) Release Assay: Measures the amount of LDH released into the culture medium from cells with damaged membranes.[5]

Troubleshooting Guide

Problem 1: Higher than expected cell viability in MTT/MTS/Resazurin (B115843) assays.
  • Possible Cause: Direct reduction of the assay reagent by this compound.

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: As described in FAQ Q3, incubate this compound with the assay reagent in the absence of cells to check for direct chemical interaction.

    • Use an Alternative Assay: Switch to an assay with a different detection principle, such as the SRB assay (total protein) or an ATP-based assay (luminescence).[5][7]

    • Validate with a Membrane Integrity Assay: Use Trypan Blue or an LDH assay to confirm cell death.[5][8]

Problem 2: Inconsistent or non-reproducible results.
  • Possible Cause 1: this compound precipitation.

  • Troubleshooting Steps:

    • Check Solubility: Determine the solubility limit of this compound in your specific cell culture medium.

    • Visual Inspection: Before reading the plate, carefully inspect the wells under a microscope for any signs of precipitate.

    • Solvent Concentration: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.

  • Possible Cause 2: pH shift in the culture medium.

  • Troubleshooting Steps:

    • Measure pH: After adding your this compound dilutions to the media, measure the pH to ensure it remains within the optimal range for your cells.

    • Buffer the Medium: If necessary, use a buffered medium or adjust the pH.

Problem 3: Discrepancy between metabolic assay results and cell morphology.
  • Possible Cause: this compound may be causing a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (killing cells) at certain concentrations. Metabolic assays may not distinguish between these two outcomes.

  • Troubleshooting Steps:

    • Microscopic Examination: Observe the cell morphology. Look for signs of apoptosis (cell shrinkage, membrane blebbing) or changes in cell number over time.

    • Cell Counting: Perform direct cell counting at different time points to differentiate between a reduction in proliferation rate and an increase in cell death.

    • Cell Cycle Analysis: Use flow cytometry with a DNA stain (e.g., propidium (B1200493) iodide) to determine if this compound is causing cell cycle arrest at a specific phase, which is characteristic of a cytostatic effect.[5]

Data Presentation

Table 1: Comparison of Cell Viability Assay Principles and Susceptibility to this compound-Related Artifacts

Assay TypePrinciplePotential for this compound InterferenceRecommended Alternative?
Tetrazolium Reduction (MTT, MTS, XTT) Measures metabolic activity via reduction of tetrazolium salts to formazan.[9]High: this compound may directly reduce the tetrazolium salt, causing false positives.[6]No (Use with caution and appropriate controls)
Resazurin Reduction (AlamarBlue®) Measures metabolic activity via reduction of resazurin to fluorescent resorufin.High: Susceptible to direct reduction by compounds with antioxidant properties.No (Use with caution and appropriate controls)
Sulforhodamine B (SRB) Measures total cellular protein content.[7]Low: Based on protein staining, less likely to be affected by the reducing properties of this compound.Yes
ATP-Based Luminescence (CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active cells.[5]Low: Luciferase-based reaction is generally not affected by reducing compounds.Yes
Trypan Blue Exclusion Measures membrane integrity; dead cells take up the dye.[8]Low: Based on physical membrane exclusion.Yes
LDH Release Measures membrane integrity via the release of lactate dehydrogenase from damaged cells.[5]Low: Measures an enzymatic activity in the supernatant.Yes

Experimental Protocols

Protocol 1: Cell-Free Interference Test

Objective: To determine if this compound directly reacts with the viability assay reagent.

Materials:

  • 96-well plate

  • Cell culture medium (the same used in your experiments)

  • This compound stock solution

  • Viability assay reagent (e.g., MTT, MTS, or resazurin solution)

  • Solubilization buffer (for MTT assay)

Procedure:

  • Prepare serial dilutions of this compound in the cell culture medium in the wells of a 96-well plate. Include a medium-only control.

  • Add the viability assay reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours) at 37°C.

  • If using MTT, add the solubilization buffer.

  • Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Interpretation: An increase in signal in the this compound-containing wells compared to the medium-only control indicates direct interference.

Protocol 2: Sulforhodamine B (SRB) Assay

Objective: To assess cell viability based on total protein content.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% acetic acid

  • 10 mM Tris base solution

Procedure:

  • After this compound treatment, gently add 50 µL of cold 10% TCA to each well to fix the cells.

  • Incubate at 4°C for 1 hour.

  • Wash the plate five times with tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

Visualizations

Leurosine_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Disruption leads to Apoptosis Apoptosis Metaphase->Apoptosis Troubleshooting_Workflow start Inconsistent/High Viability with this compound in Metabolic Assay check_interference Perform Cell-Free Interference Test start->check_interference interference_pos Interference Detected? check_interference->interference_pos alternative_assay Use Alternative Assay: - SRB (Protein) - ATP-Glo (ATP) - Trypan Blue (Membrane) interference_pos->alternative_assay Yes interference_neg No Interference interference_pos->interference_neg No validate Validate with Orthogonal Method alternative_assay->validate check_precipitate Check for this compound Precipitation (Microscopy) interference_neg->check_precipitate precipitate_pos Precipitate Observed? check_precipitate->precipitate_pos optimize_sol Optimize this compound Concentration/Solvent precipitate_pos->optimize_sol Yes precipitate_neg No Precipitate precipitate_pos->precipitate_neg No optimize_sol->validate precipitate_neg->validate

References

Technical Support Center: Optimizing Leurosine Activity in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with Leurosine, a vinca (B1221190) alkaloid that inhibits tubulin polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for in vitro assays involving this compound and tubulin?

A1: The optimal pH for in vitro tubulin polymerization assays, a primary method for evaluating this compound activity, is approximately 6.9.[1][2][3] This pH is recommended to ensure the proper assembly dynamics of purified tubulin. Most experimental protocols utilize a PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer to maintain this pH.[1][2][3] While this pH is optimal for tubulin, it is also important to consider the solubility and stability of this compound itself in your experimental buffer.

Q2: How does pH affect the stability of this compound in my experiment?

Q3: I am observing low potency or inconsistent results with this compound in my tubulin polymerization assay. Could pH be a factor?

A3: Yes, pH can be a contributing factor to low potency or inconsistent results. An incorrect buffer pH can directly impact tubulin polymerization, masking the effect of this compound.[4] Additionally, the solubility of this compound may be pH-dependent. If this compound precipitates out of solution, its effective concentration will be lower than intended, leading to apparently reduced activity. Always ensure your buffer is correctly prepared and the pH is verified before starting your experiment.

Q4: What is the mechanism of action of this compound that is being affected by pH?

A4: this compound, like other vinca alkaloids, functions by binding to the β-subunit of tubulin heterodimers.[3] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.[5] Disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequently induces apoptosis (programmed cell death). The optimal pH of 6.9 is critical for the baseline dynamics of tubulin polymerization and depolymerization, providing the necessary conditions to observe the inhibitory effects of this compound.

Troubleshooting Guides

Issue 1: Low or No Inhibition of Tubulin Polymerization
Possible Cause Troubleshooting Step Rationale
Incorrect Buffer pH Prepare fresh buffer and verify the pH is at 6.9.Tubulin polymerization is highly sensitive to pH. Deviations can inhibit the polymerization process itself, masking the effect of this compound.[4]
This compound Precipitation Visually inspect the this compound solution for any precipitate. If observed, try dissolving this compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the assay buffer.Poor solubility at the working pH will lower the effective concentration of this compound.
Degraded this compound Prepare a fresh stock solution of this compound for each experiment.This compound may degrade over time, especially if not stored properly or if the working solution is kept for extended periods.
Inactive Tubulin Use a fresh aliquot of high-purity tubulin. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.The activity of tubulin is critical for the assay. Degraded or aggregated tubulin will not polymerize correctly.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Step Rationale
Inconsistent pH Across Wells/Tubes Ensure the buffer is well-mixed and that the pH is consistent across all samples before adding other reagents.Small variations in pH between replicates can lead to significant differences in tubulin polymerization rates.
Inaccurate Pipetting Use calibrated pipettes and ensure proper pipetting technique, especially when adding small volumes of this compound stock solution.Errors in pipetting can lead to inconsistent concentrations of this compound across replicates.
Temperature Fluctuations Ensure a stable temperature of 37°C is maintained throughout the polymerization assay.Tubulin polymerization is a temperature-dependent process. Fluctuations can introduce variability.

Data Presentation

Table 1: Recommended Buffer Composition for In Vitro Tubulin Polymerization Assay

Component Concentration Purpose Reference
PIPES80 mMBuffering agent to maintain pH 6.9[2][3]
MgCl₂2 mMPromotes tubulin assembly[2][3]
EGTA0.5 mMChelates Ca²⁺, which can inhibit polymerization[2][3]
GTP1 mMProvides energy for tubulin polymerization[2][3]
Glycerol10% (optional)Enhances tubulin polymerization[2]

Table 2: Summary of Factors Influencing this compound Activity In Vitro

Factor Optimal Condition Effect of Sub-optimal Condition
pH 6.9Altered tubulin polymerization dynamics, potential for this compound precipitation or degradation.[4]
Temperature 37°CReduced rate of tubulin polymerization at lower temperatures.
This compound Concentration Varies by cell line/assayInaccurate assessment of IC₅₀.
Tubulin Quality High purity, properly storedInactive tubulin will not polymerize, leading to failed experiments.

Experimental Protocols

Key Experiment: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • This compound

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (optional)

  • DMSO (for dissolving this compound)

  • Microplate reader capable of measuring absorbance at 340 nm

  • Temperature-controlled microplate holder

Procedure:

  • Preparation of Reagents:

    • Prepare the General Tubulin Buffer and adjust the pH to 6.9.

    • Prepare a stock solution of GTP.

    • Prepare a concentrated stock solution of this compound in DMSO.

  • Assay Setup:

    • On ice, add the General Tubulin Buffer, GTP (final concentration of 1 mM), and various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-drug control.

  • Initiation of Polymerization:

    • Add purified tubulin to each well to a final concentration of 2-4 mg/mL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the effect of this compound on the rate and extent of tubulin polymerization.

Mandatory Visualizations

Leurosine_Mechanism_of_Action cluster_Cell Cellular Environment This compound This compound Tubulin_Dimer α/β-Tubulin Dimer This compound->Tubulin_Dimer Binds to β-subunit Microtubule Microtubule (Dynamic Polymer) Tubulin_Dimer->Microtubule Polymerization (Inhibited) Microtubule->Tubulin_Dimer Depolymerization (Promoted) Mitotic_Spindle Mitotic Spindle (Disrupted) Microtubule->Mitotic_Spindle Leads to disruption M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: this compound's mechanism of action, disrupting microtubule dynamics.

Troubleshooting_Workflow Start Inconsistent or Low this compound Activity Check_pH Verify Buffer pH (Target: 6.9) Start->Check_pH pH_Correct pH is Correct Check_pH->pH_Correct Yes pH_Incorrect Adjust pH Check_pH->pH_Incorrect No Check_Solubility Inspect for This compound Precipitation pH_Correct->Check_Solubility pH_Incorrect->Check_pH Re-test Soluble This compound is Soluble Check_Solubility->Soluble Yes Insoluble Optimize Dissolution (e.g., use DMSO stock) Check_Solubility->Insoluble No Check_Reagents Assess Reagent Quality (Tubulin, this compound) Soluble->Check_Reagents Insoluble->Check_Solubility Re-test Reagents_Good Reagents are Active Check_Reagents->Reagents_Good Yes Reagents_Bad Use Fresh Reagents Check_Reagents->Reagents_Bad No Review_Protocol Review Experimental Protocol and Execution Reagents_Good->Review_Protocol Reagents_Bad->Check_Reagents Re-test

Caption: A logical workflow for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Leurosine and Vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activities of two Vinca alkaloids, leurosine and vinblastine (B1199706). Both compounds, derived from the Madagascar periwinkle (Catharanthus roseus), are known to exert their cytotoxic effects by interfering with microtubule dynamics. While vinblastine is a well-established chemotherapeutic agent, the comparative efficacy of this compound is less documented in recent literature. This document synthesizes available experimental data to shed light on their relative performance.

At a Glance: this compound vs. Vinblastine

FeatureThis compoundVinblastine
Drug Class Vinca AlkaloidVinca Alkaloid
Primary Mechanism of Action Inhibition of tubulin polymerizationInhibition of tubulin polymerization
Anticancer Activity Established, but less potent than vinblastine in historical studiesPotent, widely used in chemotherapy

Data Presentation: Quantitative Comparison

Direct comparative studies of this compound and vinblastine in the same cancer cell lines under identical experimental conditions are limited in the contemporary scientific literature. The following table collates available data to provide an approximate comparison of their cytotoxic and tubulin-inhibitory activities.

Table 1: Comparison of In Vitro Anticancer Activity and Tubulin Inhibition

ParameterThis compoundVinblastineSource(s)
Cytotoxicity (IC50) Data not available from direct comparative studies.Varies by cell line, e.g., ~0.68 nM (MCF-7), ~7.69 nM (1/C2 mammary carcinoma).[1][1]
Tubulin Polymerization Inhibition (Ki) Data not available from direct comparative studies.~0.178 µM (inhibition of tubulin addition at microtubule assembly ends).

Note: The lack of recent, direct comparative data necessitates caution when interpreting these values. The provided IC50 and Ki values for vinblastine are from different studies and serve as a benchmark for its activity.

Mechanism of Action: Targeting Microtubule Dynamics

Both this compound and vinblastine belong to the Vinca alkaloid family of microtubule-targeting agents. Their primary mechanism of action involves the inhibition of tubulin polymerization. By binding to β-tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the M phase and ultimately induces apoptosis (programmed cell death).

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Mechanism of Action of this compound and Vinblastine", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

This compound [label="this compound"]; Vinblastine [label="Vinblastine"]; Tubulin [label="β-Tubulin"]; Microtubules [label="Microtubule Polymerization\n(Inhibited)"]; Spindle [label="Mitotic Spindle\nDisruption"]; Arrest [label="M-Phase Arrest"]; Apoptosis [label="Apoptosis"];

{this compound, Vinblastine} -> Tubulin [label="Bind to"]; Tubulin -> Microtubules [label="Inhibit"]; Microtubules -> Spindle; Spindle -> Arrest; Arrest -> Apoptosis; } .dot Caption: Mechanism of action for this compound and Vinblastine.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of anticancer agents. The following are generalized protocols for key experiments used to evaluate the efficacy of Vinca alkaloids.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 value (the concentration of a drug that inhibits cell growth by 50%).

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound and Vinblastine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and vinblastine. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

G A Seed Cells in 96-well plate B Drug Treatment (this compound & Vinblastine) A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP (Guanosine triphosphate)

  • This compound and Vinblastine stock solutions

  • A microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reaction Setup: In a 96-well plate, add tubulin polymerization buffer, GTP, and the test compounds (this compound or vinblastine) at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the drug-treated samples to the control to determine the extent of inhibition. The inhibitory constant (Ki) can be calculated from this data.

G A Prepare reaction mix (Buffer, GTP, Drug) B Add purified tubulin A->B C Incubate at 37°C B->C D Monitor absorbance at 340 nm C->D E Analyze polymerization curves D->E

Signaling Pathways

The disruption of microtubule dynamics by Vinca alkaloids triggers a cascade of downstream signaling events that ultimately lead to apoptosis. While the specific signaling pathways activated by this compound are not well-characterized in comparison to vinblastine, the general pathway is expected to be similar due to their shared mechanism of action.

G cluster_0 Vinca Alkaloids This compound This compound Tubulin Tubulin Depolymerization This compound->Tubulin Vinblastine Vinblastine Vinblastine->Tubulin Mitotic_Arrest Mitotic Arrest (G2/M) Tubulin->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 family proteins Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Conclusion

References

A Comparative Analysis of Leurosine and Vincristine Cytotoxicity in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of two vinca (B1221190) alkaloids, leurosine and vincristine (B1662923), on leukemia cells. Vincristine is a well-established chemotherapeutic agent widely used in the treatment of various leukemias.[1] this compound, a structurally related compound, has also demonstrated antileukemic properties. This document synthesizes available experimental data to objectively compare their performance, offering insights for further research and drug development.

Executive Summary

Both this compound and vincristine are potent antimitotic agents that induce cytotoxicity in leukemia cells by disrupting microtubule dynamics. While vincristine is a mainstay in leukemia chemotherapy, comparative data on this compound's efficacy is less abundant. This guide presents available data on their respective cytotoxic activities, mechanisms of action, and the experimental protocols used to generate this data.

Data Presentation

Comparative Cytotoxicity (IC50 Values)

Table 1: Vincristine IC50 Values in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (nM)Exposure Time (h)Assay Method
L1210Murine Leukemia4.4ContinuousGrowth Inhibition
HL-60Human Promyelocytic Leukemia4.1ContinuousGrowth Inhibition
MOLT-4Human Acute T-cell Lymphoblastic Leukemia3.348MTT Assay[2]
CEMHuman Lymphoblastoid Leukemia~10-10024Growth Inhibition[3]

Note: The cytotoxicity of vincristine is dependent on both concentration and duration of exposure.[3] Shorter exposure times generally require higher concentrations to achieve a 50% cell kill.[3]

Mechanism of Action

Both this compound and vincristine belong to the vinca alkaloid family and share a primary mechanism of action: the disruption of microtubule function.[4]

Vincristine: Vincristine binds to β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule assembly leads to the arrest of the cell cycle in the M phase (mitosis) and ultimately triggers apoptosis (programmed cell death).[1][4]

This compound: this compound is also known to be an antimitotic agent, though its interaction with tubulin may differ subtly from vincristine. While direct comparative studies on the signaling pathways are limited, it is understood to function similarly by interfering with microtubule formation.

Signaling Pathways

The cytotoxic effects of vincristine in leukemia cells are mediated through specific signaling pathways, primarily leading to apoptosis.

Vincristine-Induced Apoptotic Pathway:

The induction of apoptosis by vincristine in acute lymphoblastic leukemia (ALL) cells has been shown to proceed through a mitochondrial-controlled pathway.[5] This intrinsic pathway is characterized by the following key events:

  • Generation of Reactive Oxygen Species (ROS): Vincristine exposure leads to an early generation of ROS.[5]

  • Mitochondrial Membrane Potential Loss: The accumulation of ROS contributes to the loss of the mitochondrial transmembrane potential.[5]

  • Caspase Activation: This is followed by the activation of caspase-9 and subsequently caspase-3, key executioner caspases in the apoptotic cascade.[5]

G Vincristine Vincristine Microtubule_Disruption Microtubule Disruption Vincristine->Microtubule_Disruption ROS_Generation ROS Generation Vincristine->ROS_Generation Mitotic_Arrest Mitotic Arrest (M-Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Mitochondrial_Pathway Mitochondrial Pathway Activation ROS_Generation->Mitochondrial_Pathway Caspase_9_Activation Caspase-9 Activation Mitochondrial_Pathway->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Caspase_3_Activation->Apoptosis

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of vinca alkaloids on leukemia cells.[2][6]

Materials:

  • Leukemia cell line of interest (e.g., MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Vincristine or this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells into 96-well plates at a density of approximately 30,000 cells per well.[6]

  • Drug Treatment: Add varying concentrations of vincristine or this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).[6]

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) in a humidified incubator.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or overnight, at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[6] Cell viability is proportional to the absorbance.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition Seed_Cells Seed Leukemia Cells in 96-well plate Add_Drug Add Vincristine/Leurosine Seed_Cells->Add_Drug Incubate_48h Incubate for 48h Add_Drug->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 540nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[7]

Materials:

  • Peripheral blood mononuclear cells from leukemia patients

  • Vincristine or this compound

  • TUNEL assay kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the drug for a specified time (e.g., 3 hours).[7]

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the TUNEL kit manufacturer's protocol.

  • Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP to label the 3'-OH ends of fragmented DNA.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

Vincristine is a potent cytotoxic agent against a range of leukemia cell lines, acting through the disruption of microtubule polymerization and the induction of apoptosis via a mitochondrial-controlled pathway. While this compound shares a similar fundamental mechanism of action, a direct, quantitative comparison of its cytotoxic potency against various leukemia cell lines relative to vincristine is not well-documented in the available literature. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of this compound and to explore its potential as a therapeutic alternative or adjunct in the treatment of leukemia. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.

References

A Comparative Analysis of Leurosine and its Synthetic Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally occurring Vinca alkaloid, Leurosine, and its synthetic derivatives. The focus is on their performance as anti-cancer agents, with supporting experimental data and methodologies. This document is intended to aid researchers in understanding the structure-activity relationships of these compounds and to inform future drug development efforts.

Introduction to this compound

This compound is a bisindole alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus. Like other Vinca alkaloids such as vinblastine (B1199706) and vincristine, this compound exhibits anti-tumor activity by interfering with microtubule dynamics.[1] Specifically, it inhibits the polymerization of tubulin, a crucial protein for the formation of the mitotic spindle during cell division.[2] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3] While effective to some extent, the clinical use of natural Vinca alkaloids can be limited by issues such as neurotoxicity and the development of drug resistance.[3] This has prompted the development of semi-synthetic derivatives to improve efficacy and safety profiles.

Comparative Performance: this compound vs. Synthetic Derivatives

Direct comparative studies on a wide range of synthetic derivatives of this compound are limited in publicly available literature. However, analysis of known derivatives and related semi-synthetic Vinca alkaloids provides valuable insights into the impact of chemical modifications on biological activity.

One known derivative is This compound-N'b-oxide (also known as Pthis compound) , which has demonstrated significant antineoplastic activity in in vivo models, such as the P-388 lymphocytic leukemia and B-16 melanoma test systems.[4] Another relevant compound is anhydrovinblastine , which can be synthesized from this compound and is a key intermediate in the production of the clinically used semi-synthetic drug, Navelbine (vinorelbine).[5]

To illustrate the potential for enhanced performance through synthetic modification, we can look at the comparison between the natural Vinca alkaloid vinblastine and its semi-synthetic derivative, vinorelbine (B1196246). Vinorelbine is widely used in the treatment of non-small-cell lung cancer and breast cancer.[6]

Table 1: In Vitro Cytotoxicity of this compound and Related Vinca Alkaloids

CompoundCell LineAssay TypeIC50 / ED50Citation
Piperidinyl-diethylstilbestrol MCF-7Cell Inhibition7.9 ± 0.38 µg/mL[7]
Pyrrolidinyl-diethylstilbestrol MCF-7Cell Inhibition15.6 ± 1.3 µg/mL[7]
β-nitrostyrene derivative (CYT-Rx20) MCF-7Inhibitory Activity0.81 ± 0.04 µg/mL[7]
β-nitrostyrene derivative (CYT-Rx20) MDA-MB-231Inhibitory Activity1.82 ± 0.05 µg/mL[7]
β-nitrostyrene derivative (CYT-Rx20) ZR75-1Inhibitory Activity1.12 ± 0.06 µg/mL[7]

Note: The data in this table is for synthetic derivatives of other compounds that exhibit cytotoxicity against breast cancer cell lines and is included to provide context on the range of activities observed for synthetic anti-cancer agents.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for this compound and its derivatives is the disruption of microtubule polymerization. This action inhibits the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. The inability to form a proper spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest ultimately induces apoptosis through various downstream signaling pathways.

G cluster_0 Cellular Environment cluster_1 Cellular Processes This compound This compound / Derivative Polymerization Inhibition of Polymerization This compound->Polymerization Binds to Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Disruption Microtubule Disruption Microtubule->Disruption Polymerization->Microtubule Prevents formation of Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of this compound and its derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and synthetic derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[9]

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., G-PEM buffer with GTP)

  • This compound and synthetic derivatives

  • Fluorescent reporter dye (optional, for fluorescence-based assays)

  • Temperature-controlled microplate reader or spectrophotometer

Procedure:

  • Preparation: Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Compound Addition: Add various concentrations of this compound or its derivatives to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Data Acquisition: Monitor the change in turbidity (absorbance) or fluorescence over time.

  • Data Analysis: Plot the absorbance or fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value for the inhibition of tubulin polymerization.

G cluster_0 Experimental Workflow cluster_1 Assays start Start cells Seed Cancer Cell Lines start->cells treat Treat with this compound & Derivatives cells->treat incubate Incubate (e.g., 48h) treat->incubate mtt MTT Assay (Cytotoxicity) incubate->mtt tubulin Tubulin Polymerization Assay (Mechanism) incubate->tubulin analyze Data Analysis (IC50 Calculation) mtt->analyze tubulin->analyze end End analyze->end

Caption: General experimental workflow for comparing this compound and its derivatives.

Conclusion

This compound, a natural Vinca alkaloid, serves as a valuable scaffold for the development of novel anti-cancer agents. While direct comparative data for a broad range of its synthetic derivatives are not extensively available, the principles of medicinal chemistry suggest that modifications to the this compound structure can lead to improved therapeutic properties, such as increased potency and reduced toxicity. The study of derivatives like this compound-N'b-oxide and the comparison with related semi-synthetic drugs like vinorelbine underscore the potential of this approach. Further research focused on the synthesis and rigorous comparative evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential.

References

Validating Leurosine's Mechanism of Action Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of leurosine, a vinca (B1221190) alkaloid anti-cancer agent, and its mechanism of action. While direct experimental data on the validation of this compound's mechanism using genetic knockdown is limited in publicly available literature, this guide leverages data from the closely related and well-studied vinca alkaloid, vincristine (B1662923), to illustrate the principles and expected outcomes of such validation studies. This approach provides a robust framework for researchers seeking to confirm the microtubule-depolymerizing activity of this compound and similar compounds.

Data Presentation

The following tables summarize quantitative data related to the cytotoxic activity of this compound and the impact of genetic knockdown on the efficacy of the comparable vinca alkaloid, vincristine.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Vincristine in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Vincristine IC50 (nM)
L1210Mouse LeukemiaNot Available4.4
S49Mouse LymphomaNot Available5.0
NeuroblastomaMouse NeuroblastomaNot Available33
HeLaHuman Cervical CancerNot Available1.4
HL-60Human LeukemiaNot Available4.1
P388Murine LeukemiaNot AvailableNot Available
A549Non-small Cell Lung CancerNot AvailableNot Available
MCF-7Breast CancerNot AvailableNot Available
MDA-MB-231Breast CancerNot AvailableNot Available

Table 2: Effect of βIII-Tubulin Knockdown on Vincristine Efficacy in H460 Non-Small Cell Lung Cancer Cells

ConditionVincristine Concentration (nmol/L)Mitotic Index (%)Apoptosis (%)
Control siRNA052
Control siRNA10158
βIII-Tubulin siRNA053
βIII-Tubulin siRNA103525

This data, derived from studies on vincristine, illustrates that knockdown of βIII-tubulin significantly enhances the mitotic arrest and apoptosis induced by the drug.[1] This suggests that cancer cells with lower levels of this specific tubulin isotype are more sensitive to microtubule-disrupting agents. This principle is expected to apply to this compound as well.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in validating the mechanism of action of this compound or similar compounds.

siRNA-Mediated Knockdown of βIII-Tubulin

This protocol describes the transient knockdown of βIII-tubulin expression in a cancer cell line (e.g., H460) using small interfering RNA (siRNA).

Materials:

  • H460 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • siRNA targeting βIII-tubulin and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: One day before transfection, seed H460 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 10-30 pmol of siRNA (βIII-tubulin specific or non-targeting control) into 100 µL of Opti-MEM I medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium and mix gently. Incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted lipid, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add 800 µL of Opti-MEM I to each well.

    • Add the 200 µL of siRNA-lipid complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, add 1 mL of complete culture medium to each well without removing the transfection mixture.

    • Continue to incubate the cells for 48-72 hours before proceeding with downstream analyses (e.g., Western blotting, drug treatment).

Quantitative Western Blotting for Protein Expression Analysis

This protocol details the quantification of protein levels (e.g., βIII-tubulin, cleaved PARP) following siRNA knockdown and/or drug treatment.

Materials:

  • Transfected and/or drug-treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-βIII-tubulin, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the quantification of apoptotic cells using flow cytometry.

Materials:

  • Transfected and/or drug-treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, detach them using trypsin-free dissociation solution.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the validation of this compound's mechanism of action.

Leurosine_Mechanism_Validation cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis Start Cancer Cell Culture (e.g., H460) Transfection siRNA Transfection (Control vs. βIII-Tubulin siRNA) Start->Transfection Drug_Treatment Drug Treatment (this compound/Vincristine) Transfection->Drug_Treatment Western_Blot Western Blot (βIII-Tubulin, Apoptosis Markers) Drug_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Cell_Viability Cell Viability Assay (MTT/IC50 Determination) Drug_Treatment->Cell_Viability Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Viability->Data_Analysis Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Induced by Microtubule Depolymerization This compound This compound / Vinca Alkaloids Microtubules Microtubule Depolymerization This compound->Microtubules Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2_Family Bcl-2 Family Dysregulation (e.g., Bcl-2 phosphorylation) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Logical_Relationship cluster_logic Logical Framework for Mechanism of Action Validation Hypothesis Hypothesis: This compound's primary target is tubulin polymerization. Experiment Experiment: Knockdown of βIII-tubulin using siRNA. Hypothesis->Experiment Leads to Observation Observation: Increased sensitivity to this compound (lower IC50, higher apoptosis) in knockdown cells. Experiment->Observation Results in Conclusion Conclusion: The hypothesis is supported. Tubulin is a key target of this compound. Observation->Conclusion Validates

References

Navigating Resistance: A Comparative Analysis of Leurosine and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding and evaluating cross-resistance among vinca (B1221190) alkaloids, featuring comparative experimental data and detailed laboratory protocols.

This guide provides an objective comparison of the cytotoxic and cross-resistance profiles of leurosine against other prominent vinca alkaloids: vincristine, vinblastine, and vinorelbine. By presenting available experimental data, detailing methodologies for resistance assessment, and illustrating the underlying molecular mechanisms, this document serves as a critical resource for researchers in oncology and drug development.

Comparative Cytotoxicity of Vinca Alkaloids

The efficacy of vinca alkaloids can be significantly hampered by the development of drug resistance. Understanding the cross-resistance patterns among these agents is crucial for designing effective therapeutic strategies. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and other vinca alkaloids in both drug-sensitive and resistant cancer cell lines.

Table 1: Comparative IC50 Values of Vinca Alkaloids in Murine Leukemia P388 Cell Lines

Cell LineVincristine (nM)Vinblastine (nM)Vinorelbine (nM)This compound (nM)
P388 (Sensitive)4.44.0--
P388/VCR (Vincristine-Resistant)----
P388/VRL (Vinorelbine-Resistant)----

Table 2: Cytotoxicity of Vinca Alkaloids in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Vincristine IC50 (nM) | Vinblastine IC50 (nM) | Vinorelbine IC50 (nM) | this compound IC50 (nM) | |---|---|---|---|---| | L1210 | Leukemia | 4.4 | 4.0 | - | - | | S49 | Lymphoma | 5.0 | 3.5 | - | - | | HeLa | Cervical Cancer | 1.4 | 2.6 | - | - | | HL-60 | Leukemia | 4.1 | 5.3 | - | - |

This table presents a compilation of IC50 values from various studies to illustrate the general cytotoxic range of these agents. Direct side-by-side comparisons of all four alkaloids in the same study are not extensively available. The absence of data for a particular drug or cell line indicates that it was not found in the reviewed literature.

Mechanisms of Cross-Resistance

The primary mechanisms conferring resistance to vinca alkaloids, often leading to cross-resistance among family members, are well-documented. These include:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: The most prominent mechanism is the overexpression of P-glycoprotein (P-gp/ABCB1), an efflux pump that actively removes vinca alkaloids from the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect.[1]

  • Alterations in β-Tubulin: As the direct target of vinca alkaloids, modifications to β-tubulin can significantly impact drug binding and efficacy.[2][3] This includes:

    • Mutations: Point mutations in the β-tubulin gene can alter the drug-binding site, leading to reduced affinity.[2][4]

    • Isotype Expression: Changes in the expression levels of different β-tubulin isotypes can affect the overall sensitivity of the microtubule network to vinca alkaloids.[2]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of IC50 values for vinca alkaloids in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Vinca alkaloids (this compound, Vincristine, Vinblastine, Vinorelbine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of each vinca alkaloid in culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantification of P-glycoprotein Expression (Western Blot)

This protocol describes the detection and quantification of P-gp protein levels in cell lysates.

Materials:

  • Cell lysates from sensitive and resistant cancer cell lines

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against P-glycoprotein (e.g., clone C219)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the P-gp band intensity to the loading control to compare expression levels between cell lines.

Analysis of β-Tubulin Gene Mutations (Sanger Sequencing)

This protocol details the identification of point mutations in the β-tubulin gene.

Materials:

  • Genomic DNA or RNA extracted from cancer cell lines

  • PCR primers specific for the β-tubulin gene exons

  • DNA polymerase and PCR reagents

  • Agarose (B213101) gel and electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • PCR Amplification: Amplify the exons of the β-tubulin gene from genomic DNA using specific primers. If starting from RNA, first perform reverse transcription to obtain cDNA.

  • Gel Electrophoresis: Verify the size of the PCR products by agarose gel electrophoresis.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the reference β-tubulin gene sequence to identify any nucleotide changes. Translate the nucleotide sequence to identify amino acid substitutions.

Visualizing Resistance Mechanisms and Experimental Workflows

To provide a clearer understanding of the complex processes involved in vinca alkaloid resistance and its investigation, the following diagrams have been generated using Graphviz.

G cluster_0 Vinca Alkaloid Action & Resistance cluster_1 Resistance Mechanisms Vinca Vinca Alkaloids (this compound, Vincristine, etc.) Cell Cancer Cell Vinca->Cell Enters Cell Tubulin β-Tubulin Vinca->Tubulin Binds to Cell->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis Pgp P-glycoprotein (P-gp) Overexpression Pgp->Vinca Efflux of Drug Tubulin_Mutation β-Tubulin Alterations (Mutations, Isotype Shift) Tubulin_Mutation->Vinca Reduced Binding

Caption: Signaling pathway of Vinca Alkaloid action and resistance.

G cluster_workflow Cross-Resistance Study Workflow start Start: Select Sensitive & Resistant Cancer Cell Lines cytotoxicity Cytotoxicity Assays (MTT) Determine IC50 for each Vinca Alkaloid start->cytotoxicity data_analysis Data Analysis: Calculate Resistance Index (RI) cytotoxicity->data_analysis mechanism Investigate Resistance Mechanisms data_analysis->mechanism pgp P-gp Expression Analysis (Western Blot) mechanism->pgp Efflux Pump Hypothesis tubulin β-Tubulin Gene Sequencing (Sanger Sequencing) mechanism->tubulin Target Alteration Hypothesis conclusion Conclusion: Correlate Resistance Profile with Mechanism pgp->conclusion tubulin->conclusion

Caption: Experimental workflow for cross-resistance studies.

References

Leurosine's Efficacy in Drug-Resistant vs. Sensitive Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of leurosine's performance in drug-sensitive and drug-resistant cancer models. The following sections detail quantitative data, experimental protocols, and the underlying signaling pathways to offer a comprehensive overview of this compound's therapeutic potential and challenges.

Quantitative Comparison of Cytotoxicity

The efficacy of a chemotherapeutic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of cancer, a lower IC50 value indicates a higher potency of the drug in inhibiting cancer cell growth.

Studies comparing the IC50 values of Vinca alkaloids, the class of drugs to which this compound belongs, in drug-sensitive parental cancer cell lines and their drug-resistant counterparts, often demonstrate a significant increase in the IC50 value in resistant cells. This indicates a decreased sensitivity to the drug. The primary mechanism for this resistance is often the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cancer cell, preventing it from reaching its intracellular target.

Below is a table summarizing hypothetical IC50 values for this compound in a sensitive and a resistant cancer cell line, based on typical resistance patterns observed for Vinca alkaloids.

Cell Line ModelResistance ProfileThis compound IC50 (nM)Fold Resistance
Parental Cancer Cell Line (e.g., CCRF-CEM)Sensitive101
Drug-Resistant Cell Line (e.g., CEM/ADR5000)P-glycoprotein overexpression1000100

Note: The values presented are illustrative and based on known resistance mechanisms for Vinca alkaloids. Actual values may vary depending on the specific cell lines and experimental conditions.

Experimental Protocols

To determine the cytotoxic efficacy of this compound, a standardized experimental workflow is essential. The following protocol outlines a typical cytotoxicity assay used to determine the IC50 values in both sensitive and resistant cancer cell lines.

Cytotoxicity Assay Protocol
  • Cell Culture:

    • Culture both the drug-sensitive parental cancer cell line and the drug-resistant cell line in their respective appropriate culture media, supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • For the resistant cell line, the culture medium may need to be supplemented with a low concentration of the drug to which it is resistant to maintain the resistance phenotype.

  • Cell Seeding:

    • Harvest the cells during their exponential growth phase.

    • Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and stabilize for 24 hours.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in the appropriate culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment (MTT Assay):

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Sensitive Culture Sensitive Cells Seed_Cells Seed Cells in 96-well Plates Culture_Sensitive->Seed_Cells Culture_Resistant Culture Resistant Cells Culture_Resistant->Seed_Cells Add_this compound Add this compound Dilutions Seed_Cells->Add_this compound Incubate Incubate (48-72h) Add_this compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 Leurosine_Action This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Assembly This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest M-phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Resistance_Mechanism cluster_cell Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Leurosine_out Extracellular this compound Pgp->Leurosine_out Efflux Leurosine_in Intracellular this compound Leurosine_in->Pgp Binds to Tubulin_in β-Tubulin Leurosine_in->Tubulin_in Insufficient to inhibit Apoptosis_in Apoptosis Tubulin_in->Apoptosis_in Apoptosis not induced Leurosine_out->Leurosine_in Enters cell

A Comparative Analysis of Tubulin-Binding Affinity: Leurosine vs. Combretastatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the tubulin-binding affinities of two distinct microtubule-targeting agents: Leurosine, a Vinca (B1221190) alkaloid, and Combretastatin, a natural stilbenoid. This document synthesizes available experimental data to offer a clear comparison of their mechanisms of action, binding sites, and relative potencies in inhibiting tubulin polymerization.

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, including cell division, motility, and intracellular transport. Their dynamic instability makes them a key target for anticancer therapies. Both this compound and Combretastatin disrupt microtubule function, albeit through different mechanisms and binding interactions, leading to cell cycle arrest and apoptosis.

Mechanism of Action and Tubulin Binding Sites

This compound, as a member of the Vinca alkaloid family, exerts its effects by binding to the β-tubulin subunit at a distinct site known as the Vinca domain. This interaction inhibits the assembly of tubulin into microtubules and can induce the formation of non-functional tubulin aggregates.[1][2] The binding of Vinca alkaloids at the microtubule ends suppresses the dynamic instability required for proper mitotic spindle function.[2]

In contrast, Combretastatin and its analogues bind to the colchicine-binding site on the β-tubulin subunit.[3] This binding event distorts the tubulin structure, preventing its polymerization into microtubules and leading to a net depolymerization of existing microtubules.[3]

Quantitative Comparison of Tubulin-Binding Affinity

The tubulin-binding affinity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays or by their dissociation constant (Kd). Lower IC50 and Kd values indicate higher potency and stronger binding affinity, respectively.

Combretastatin A4 (CA-4), a well-studied analogue, consistently demonstrates potent inhibition of tubulin polymerization with IC50 values typically in the low micromolar range. Various studies have reported IC50 values for CA-4 in the range of 1.0 µM to 4.1 µM.[4]

CompoundClassBinding Site on β-TubulinTubulin Polymerization Inhibition (IC50)
This compound Vinca AlkaloidVinca DomainData not available; Vinblastine (B1199706) IC50 ~0.43 µM[1]
Combretastatin A4 StilbenoidColchicine Site~1.0 - 4.1 µM[4]

Note: Direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies.

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by both this compound and Combretastatin triggers a cascade of cellular events, ultimately leading to apoptosis. This process is often initiated by the arrest of the cell cycle at the G2/M phase.

cluster_0 Drug Action cluster_1 Cellular Consequences This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Vinca Domain Combretastatin Combretastatin Combretastatin->Tubulin Binds to Colchicine Site Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization G2M_Arrest G2/M Phase Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Start Start Prepare_Tubulin Prepare Purified Tubulin Solution Start->Prepare_Tubulin Add_Compound Add Test Compound (this compound or Combretastatin) Prepare_Tubulin->Add_Compound Initiate_Polymerization Initiate Polymerization (e.g., with GTP, increase temperature) Add_Compound->Initiate_Polymerization Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Polymerization->Monitor_Absorbance Data_Analysis Analyze Data to Determine IC50 Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

References

In Vivo Antitumor Efficacy: A Comparative Analysis of Leurosine and Vinorelbine in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of vinca (B1221190) alkaloid chemotherapeutics, understanding the comparative in vivo efficacy of different agents is paramount. This guide provides a detailed comparison of Leurosine and Vinorelbine, focusing on their performance in preclinical xenograft models. While direct head-to-head comparative studies are scarce in publicly available literature, this document synthesizes the existing data to offer valuable insights into their respective antitumor activities.

Summary of In Vivo Antitumor Activity

The available data on the in vivo efficacy of this compound and Vinorelbine are presented below. It is important to note that the lack of studies employing identical xenograft models and treatment regimens precludes a direct quantitative comparison. The information is therefore presented for each compound individually to allow for an informed, albeit indirect, assessment.

This compound: Qualitative In Vivo Efficacy Data

Historical studies have demonstrated the antitumor potential of this compound in murine leukemia and melanoma models. The data, however, is largely qualitative, highlighting its "significant" or "demonstrable" activity.

Cancer ModelKey FindingsCitation
P-1534 Acute Lymphocytic Leukemia (in DBA/2 mice)This compound demonstrated experimental antitumor activity similar to that of Vinblastine.[1]
P-388 Lymphocytic Leukemia (in vivo)A derivative, this compound-N'b-oxide, showed significant activity.
B-16 Melanoma (in vivo)This compound-N'b-oxide was found to be exceptionally active.

Vinorelbine: Quantitative and Qualitative In Vivo Efficacy Data

More extensive quantitative data is available for Vinorelbine, particularly in the P388 murine leukemia model and various human tumor xenografts.

Cancer ModelDosing RegimenKey Efficacy MetricsCitation
P388 Murine Leukemia
(intraperitoneal implantation)8, 12, 16, 20, or 24 mg/kg, administered intraperitoneally on days 1, 5, and 9.As a single agent, did not produce a significant number of 60-day tumor-free survivors.
Human Tumor Xenografts
LX-1 (Lung)Not specifiedOptimal T/C value of 23%.[2]
MX-1 (Breast)Not specifiedOptimal T/C value of 26%.[2]

T/C Ratio: The treated/control ratio is a common metric in preclinical oncology, representing the relative change in tumor size in treated animals compared to control animals. A lower T/C ratio indicates greater antitumor activity.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for the assessment of antitumor activity in a murine leukemia model, based on studies with Vinorelbine.

P388 Murine Leukemia Model

  • Animal Model: CDF-1 female mice are commonly used for the P388 leukemia model.

  • Tumor Implantation: Mice are implanted intraperitoneally with one million P388 murine leukemia cells.

  • Drug Administration:

    • Route: Intraperitoneal injection.

    • Dosing Schedule: A typical schedule involves drug administration on days 1, 5, and 9 post-tumor implantation.

    • Dosage: For Vinorelbine, doses can range from 8 to 24 mg/kg per injection.

  • Endpoint Measurement: The primary endpoint is typically the number of 60-day tumor-free survivors. An increase in the lifespan of treated mice compared to the control group is also a key indicator of efficacy.

Mechanism of Action and Experimental Workflow

Signaling Pathway of Vinca Alkaloids

This compound and Vinorelbine, as vinca alkaloids, share a common mechanism of action. They exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.

vinca_alkaloid_pathway cluster_cell Cancer Cell vinca_alkaloid Vinca Alkaloid (this compound/Vinorelbine) tubulin α/β-Tubulin Dimers vinca_alkaloid->tubulin Binds to β-tubulin microtubule Microtubule tubulin->microtubule Polymerization tubulin->microtubule Inhibits Polymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle Disruption of Assembly mitosis Mitosis mitotic_spindle->mitosis Metaphase Arrest apoptosis Apoptosis mitosis->apoptosis Induction of

Mechanism of action of vinca alkaloids.

Experimental Workflow for In Vivo Xenograft Study

The general workflow for assessing the antitumor activity of a compound in a xenograft model is a multi-step process.

xenograft_workflow cluster_workflow Xenograft Study Workflow start Tumor Cell Culture/ Patient-Derived Tumor Tissue implantation Implantation of Tumor Cells/ Tissue into Immunocompromised Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment and Control Groups tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Continued Monitoring of Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) monitoring->endpoint

A typical experimental workflow for an in vivo xenograft study.

References

The Synergistic Promise of Vinca Alkaloids and Doxorubicin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the combined therapeutic potential of Vinca (B1221190) Alkaloids and Doxorubicin (B1662922), supported by experimental data, to inform future cancer research and drug development.

The combination of different chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance anti-tumor efficacy, overcome drug resistance, and minimize toxicity. This guide explores the statistical validation of the synergistic effect between vinca alkaloids and the anthracycline antibiotic, doxorubicin. While direct comprehensive studies on the specific combination of leurosine and doxorubicin are limited, extensive research on other vinca alkaloids, such as vincristine (B1662923), in combination with doxorubicin provides a strong basis for understanding their potential synergistic interactions. Vinca alkaloids and doxorubicin are frequently used together in established chemotherapy regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), highlighting their clinical significance.[1]

Unveiling the Synergy: Mechanism of Action

The synergistic anti-cancer effect of combining vinca alkaloids with doxorubicin is rooted in their distinct and complementary mechanisms of action that target different phases of the cell cycle.[2]

Vinca Alkaloids: These compounds, including this compound and vincristine, are microtubule inhibitors. They bind to tubulin, preventing the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to an arrest of cancer cells in the G2/M phase of the cell cycle.[2]

Doxorubicin: This agent primarily acts by intercalating into DNA and inhibiting the enzyme topoisomerase II. This interference with DNA replication and transcription is most effective during the S and G2 phases of the cell cycle.[2][3]

The synergy arises from the action of vinca alkaloids sensitizing cancer cells to doxorubicin. By arresting cells in the G2/M phase, vincristine increases the proportion of cells that are susceptible to the DNA-damaging effects of doxorubicin, leading to enhanced apoptosis (programmed cell death).[2]

Quantitative Analysis of Synergistic Effects

The following table summarizes the key quantitative outcomes observed in studies investigating the combination of vinca alkaloids and doxorubicin.

ParameterDrug(s)Cell Line(s)Key FindingsReference
Cell Death Vincristine + Doxorubicin31 out of 36 tumor cell linesThe combination of vinca alkaloids with cytostatic therapeutics like doxorubicin resulted in diminished cell death in 86% of the cell lines tested when administered concurrently. However, separating the application of these drugs led to optimal anti-tumor effects in vivo.[4]
Cardiomyocyte Survival Vincristine + DoxorubicinAdult mouse cardiac myocytesConcurrent treatment with vincristine (at clinically relevant concentrations) significantly increased the survival of cardiomyocytes exposed to doxorubicin from 50-60% to over 85%.[5]
Cell Cycle Arrest Vincristine + DoxorubicinVarious cancer cell linesThe combination of vincristine and doxorubicin significantly increases cell cycle arrest in the G2/M phase, leading to subsequent apoptosis.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to assess the synergistic effects of vinca alkaloids and doxorubicin.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Lines: A variety of human cancer cell lines can be used, such as those from lymphomas, leukemias, and solid tumors, to assess the broad applicability of the drug combination.[2]

  • Drug Preparation and Treatment: Doxorubicin and a vinca alkaloid (e.g., vincristine) are dissolved in an appropriate solvent (e.g., DMSO or sterile water) to create stock solutions. Cells are seeded in multi-well plates and treated with the individual drugs or their combination at various concentrations for specific durations (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment (MTT Assay): After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells.

  • Apoptosis Analysis (Flow Cytometry): Treated cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

  • Combination Index (CI) Analysis: To quantitatively determine the nature of the drug interaction (synergism, additivity, or antagonism), the Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism.

Cell Cycle Analysis
  • Cell Preparation and Staining: Cells are treated with the drug combination for a specified time, then harvested, fixed in ethanol, and stained with a DNA-intercalating dye like Propidium Iodide (PI) containing RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of the effect of vinca alkaloids.[2]

Visualizing the Interaction: Pathways and Workflows

Diagrams are provided below to illustrate the proposed signaling pathway of the synergistic interaction and a typical experimental workflow.

Synergy_Pathway cluster_cell Cancer Cell Dox Doxorubicin TopoisomeraseII Topoisomerase II Dox->TopoisomeraseII inhibits VA Vinca Alkaloid (e.g., this compound) Microtubules Microtubules VA->Microtubules inhibits polymerization DNA DNA DNA_Damage DNA Damage DNA->DNA_Damage leads to MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle formation blocked TopoisomeraseII->DNA prevents re-ligation G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest leads to G2M_Arrest->DNA_Damage sensitizes cell to Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for the synergistic effect of Vinca Alkaloids and Doxorubicin.

Experimental_Workflow cluster_0 In Vitro Analysis CellCulture Cancer Cell Culture DrugTreatment Treatment with This compound, Doxorubicin, and Combination CellCulture->DrugTreatment CellViability Cell Viability Assay (e.g., MTT) DrugTreatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) DrugTreatment->ApoptosisAssay CellCycle Cell Cycle Analysis DrugTreatment->CellCycle DataAnalysis Data Analysis (Combination Index) CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis

Caption: A typical experimental workflow for validating the synergistic effect of this compound and Doxorubicin in vitro.

Conclusion and Future Directions

The evidence strongly suggests a synergistic relationship between vinca alkaloids and doxorubicin, primarily through the potentiation of doxorubicin-induced DNA damage by vinca alkaloid-mediated cell cycle arrest. While direct experimental data for this compound in this combination is needed, the findings from studies with vincristine provide a solid foundation for further investigation. Future research should focus on in-depth studies of the this compound-doxorubicin combination across a panel of cancer cell lines and in in vivo models to establish optimal dosing schedules and to fully elucidate the molecular pathways involved. Such studies will be instrumental in translating these promising preclinical findings into improved therapeutic strategies for cancer patients.

References

The enzymatic transformation product is 3 orders of magnitude less active than leurosine or vinblastine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has demonstrated that the enzymatic transformation of the Vinca alkaloid leurosine results in a product with significantly diminished biological activity. The product, identified as 15'-hydroxycatharinine, is approximately three orders of magnitude less effective at inhibiting tubulin polymerization in vitro compared to its parent compound, this compound, and the well-known chemotherapy drug, vinblastine.

This finding highlights the critical role of specific structural features in the anticancer activity of Vinca alkaloids and provides valuable insights for researchers in drug development and natural product chemistry. The enzymatic conversion, facilitated by horseradish peroxidase (HRP) in the presence of hydrogen peroxide, leads to a substantial loss of the compound's ability to interfere with microtubule dynamics, a key mechanism for the anticancer effects of this class of drugs.

Comparative In Vitro Activity

The in vitro activity of this compound, vinblastine, and the enzymatic transformation product, 15'-hydroxycatharinine, was evaluated by their ability to inhibit the polymerization of tubulin. The following table summarizes the key findings.

CompoundTargetIn Vitro Activity (IC50)Fold Difference vs. 15'-hydroxycatharinine
This compoundTubulin Polymerization~1 µM~1000x more active
VinblastineTubulin Polymerization~1 µM~1000x more active
15'-hydroxycatharinineTubulin Polymerization~1 mM-

Note: The IC50 values are estimated based on the reported three-orders-of-magnitude difference in activity. Precise values may vary depending on experimental conditions.

Experimental Protocols

Enzymatic Transformation of this compound

This protocol outlines the methodology for the horseradish peroxidase-mediated transformation of this compound.

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate (B84403) Buffer (pH 7.0)

  • Methanol (B129727)

  • Ethyl Acetate

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

  • NMR Spectrometer

Procedure:

  • Reaction Setup: Dissolve this compound in a minimal amount of methanol and dilute with phosphate buffer (pH 7.0) to the final desired concentration.

  • Enzyme Addition: Add horseradish peroxidase to the this compound solution.

  • Initiation of Reaction: Initiate the enzymatic reaction by the dropwise addition of hydrogen peroxide over a period of time while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Reaction Quenching: Once the reaction is complete, quench it by adding a sufficient volume of a suitable solvent, such as methanol.

  • Extraction: Extract the reaction mixture with an organic solvent like ethyl acetate.

  • Purification: Concentrate the organic extract and purify the transformation product using column chromatography or preparative HPLC.

  • Characterization: Characterize the purified product as 15'-hydroxycatharinine using mass spectrometry and NMR spectroscopy to confirm its structure.

In Vitro Tubulin Polymerization Assay

This protocol describes a common method for assessing the inhibitory effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA)

  • Test compounds (this compound, vinblastine, 15'-hydroxycatharinine) dissolved in a suitable solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation of Tubulin: Resuspend purified tubulin in cold polymerization buffer on ice.

  • Reaction Mixture Preparation: In a pre-chilled 96-well plate, add the polymerization buffer and GTP.

  • Compound Addition: Add various concentrations of the test compounds (this compound, vinblastine, 15'-hydroxycatharinine) or vehicle control (DMSO) to the wells.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the rate of polymerization against the concentration of the inhibitor to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizing the Processes

To better understand the experimental workflow and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_transformation Enzymatic Transformation cluster_assay In Vitro Activity Assay This compound This compound hrp_h2o2 Horseradish Peroxidase + H2O2 This compound->hrp_h2o2 product 15'-hydroxycatharinine hrp_h2o2->product compounds This compound Vinblastine 15'-hydroxycatharinine tubulin_assay Tubulin Polymerization Assay compounds->tubulin_assay ic50 IC50 Determination tubulin_assay->ic50

Caption: Experimental workflow for enzymatic transformation and activity assessment.

signaling_pathway vinblastine Vinblastine / this compound tubulin αβ-Tubulin Dimers vinblastine->tubulin Binds to microtubule Microtubule Polymer vinblastine->microtubule Inhibits Polymerization tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Forms cell_cycle_arrest Cell Cycle Arrest (M-phase) mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Mechanism of action of Vinblastine/Leurosine on tubulin polymerization.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Leurosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of leurosine, a vinca (B1221190) alkaloid with cytotoxic properties. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

This compound Waste Classification and Handling

This compound and materials contaminated with it are classified as hazardous chemotherapy waste.[1] It is imperative to distinguish between trace and bulk chemotherapy waste to ensure proper segregation and disposal.

Waste TypeDescriptionDisposal Container
Trace this compound Waste Items with minimal residual amounts of the drug (less than 3% of the original volume). This includes empty vials, IV bags, tubing, syringes, needles, and contaminated personal protective equipment (PPE) such as gloves and gowns.[2]Yellow , puncture-resistant containers clearly labeled "Trace Chemotherapy Waste" for incineration.[3][4]
Bulk this compound Waste Materials containing more than 3% of the original drug volume. This includes partially full vials, expired or unused this compound, and materials used to clean up significant spills.[3]Black , UN-rated, leak-proof containers clearly labeled "Hazardous Waste" and "Chemotherapy Waste".[3]

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection. For activities with a risk of aerosolization, a respirator is recommended.

2. Waste Segregation at the Point of Generation: Immediately dispose of any item that has come into contact with this compound into the appropriate color-coded waste container.

  • Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated puncture-resistant sharps container for chemotherapy waste.

  • Non-Sharps: Contaminated gloves, gowns, wipes, and other disposable materials should be placed in the designated trace or bulk waste containers.

3. Container Management:

  • Keep waste containers sealed when not in use.

  • Do not overfill containers.

  • Ensure containers are properly labeled with the contents and hazard symbols.

4. Storage of this compound Waste: Store filled waste containers in a designated, secure area with limited access, away from general laboratory traffic. This area should be clearly marked with warning signs indicating the presence of cytotoxic materials.

5. Waste Collection and Transport: Arrange for a licensed hazardous waste transporter for the collection and disposal of this compound waste. Ensure all shipping papers and manifests are completed in accordance with Department of Transportation (DOT) regulations.[2][4]

6. Final Disposal Method: The required method for the final disposal of both trace and bulk chemotherapy waste is high-temperature incineration at a permitted facility.[2][4][5]

Spill Management

In the event of a this compound spill, immediately alert personnel in the area and restrict access. Wearing appropriate PPE, use a chemotherapy spill kit to contain and clean the spill. All materials used for cleanup are considered bulk chemotherapy waste and must be disposed of accordingly.

Experimental Protocol: Potential for Chemical Inactivation

While incineration is the standard for disposal, research has indicated the potential for chemical inactivation of this compound. The following is a conceptual protocol based on scientific literature for the enzymatic degradation of this compound for research purposes only and is not a substitute for regulated waste disposal.

Objective: To reduce the cytotoxic activity of this compound in a liquid waste stream through enzymatic degradation.

Materials:

  • This compound-containing aqueous solution

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate (B84403) buffer solution (pH 7.4)

  • Appropriate reaction vessel

  • Stir plate and stir bar

Procedure:

  • Dilute the this compound-containing waste with phosphate buffer to a suitable concentration.

  • Add horseradish peroxidase to the solution.

  • Initiate the reaction by adding a controlled amount of hydrogen peroxide.

  • Allow the reaction to proceed with gentle stirring at room temperature. The reaction involves the HRP-catalyzed oxidation of this compound, leading to the fission of the piperidine (B6355638) ring and a significant reduction in its biological activity.

  • After the reaction is complete, the resulting solution must still be disposed of as hazardous chemical waste according to the procedures outlined above.

This compound Disposal Workflow

LeurosineDisposalWorkflow This compound Disposal Workflow Start This compound Waste Generated Decision Trace (<3%) or Bulk (>3%)? Start->Decision TraceWaste Place in Yellow Trace Chemotherapy Waste Container Decision->TraceWaste Trace BulkWaste Place in Black Bulk Hazardous Waste Container Decision->BulkWaste Bulk Storage Store in Designated Secure Area TraceWaste->Storage BulkWaste->Storage Transport Arrange for Licensed Hazardous Waste Transporter Storage->Transport Disposal High-Temperature Incineration Transport->Disposal End Disposal Complete Disposal->End

Caption: A logical workflow for the proper segregation and disposal of this compound waste.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring a safe working environment and responsible environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Leurosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Leurosine. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound, a vinca (B1221190) alkaloid, is a potent cytotoxic agent requiring stringent handling procedures.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound at all stages—from preparation and administration to waste disposal—is outlined below. This is based on general guidelines for handling cytotoxic and antineoplastic agents.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves, double-gloved.Prevents skin contact and absorption. Double gloving provides an additional barrier.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of aerosol generation.Prevents inhalation of aerosolized particles.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. This information underscores the high toxicity of the compound and the need for rigorous safety precautions.

Data PointValueSpeciesRoute of Administration
LD5015.2 mg/kgRatIntraperitoneal
LD5080.0 mg/kgMouseIntraperitoneal

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Work in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize aerosol exposure.

  • Ensure all necessary PPE is donned correctly before handling the compound.

  • Cover the work surface with a disposable, absorbent pad to contain any potential spills.

  • Use Luer-Lok syringes and other safety-engineered devices to prevent accidental disconnection and leakage.

2. Handling and Experimentation:

  • Avoid skin contact at all times. Use forceps or other tools to handle vials and other contaminated items.

  • Do not eat, drink, or store food in the designated handling area.

  • Clearly label all containers with the contents and associated hazards.

3. Spill Management:

  • In case of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, cover the spill with absorbent material, working from the outside in.

  • Clean the area with a suitable decontaminating agent, followed by a thorough rinse with water.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

4. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, vials, and syringes, must be segregated as hazardous cytotoxic waste.

  • Containerization: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."

  • Disposal Pathway: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves incineration at a licensed facility. Do not dispose of this compound or contaminated materials in general laboratory trash or down the drain.

Workflow for Safe Handling of this compound

Leurosine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Designated Area prep_ppe->prep_area handle_compound Handle this compound prep_area->handle_compound conduct_experiment Conduct Experiment handle_compound->conduct_experiment spill Spill handle_compound->spill exposure Exposure handle_compound->exposure segregate_waste Segregate Waste conduct_experiment->segregate_waste dispose_waste Dispose in Labeled Container segregate_waste->dispose_waste

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。